Lincomycin
描述
Historical Context and Discovery of Lincomycin
This compound was first isolated in 1962 from the soil bacterium Streptomyces lincolnensis, found in Lincoln, Nebraska. britannica.comnih.gov This discovery was a notable event in the field of antimicrobial research, leading to the identification of a new class of antibiotics. The compound was subsequently approved by the FDA on December 29, 1964. drugbank.comnih.gov Early studies highlighted its activity against many strains of hospital staphylococci resistant to other antibiotics, showing encouraging results in treating severe staphylococcal infections, including osteomyelitis. nih.gov
This compound as a Lincosamide Antibiotic
This compound is the progenitor of the lincosamide class of antibiotics. britannica.comnih.gov Lincosamides are characterized by a structure containing an amino acid derivative (specifically, a 4′-alkyl-substituted L-proline) linked by an amide bond to an eight-carbon aminothio sugar (lincosamine). nih.govwikipedia.org This structural feature is key to their mechanism of action. This compound, like other lincosamides, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S bacterial ribosomal subunit. drugbank.comnih.govpfizermedicalinformation.com This binding interferes with the transpeptidation or translocation processes, thereby preventing the elongation of peptide chains and ultimately suppressing bacterial growth. patsnap.commedscape.com This mechanism classifies this compound as predominantly bacteriostatic in vitro. pfizermedicalinformation.compatsnap.com
A related compound, clindamycin (B1669177), is a semisynthetic derivative of this compound, created by replacing the 7-hydroxy group with a chlorine atom. wikipedia.org Clindamycin generally exhibits better microbial activity and a wider spectrum of susceptible organisms compared to this compound, and its clinical use has largely superseded that of the parent compound, although this compound remains in use. britannica.comdrugbank.comnih.gov
Scope and Significance of this compound Research
Research involving this compound spans various areas, from its fundamental biochemical interactions to its potential applications and environmental fate. Academic studies have focused on elucidating its precise binding site on the ribosome and understanding the mechanisms of bacterial resistance, which often involve methylation of specific nucleotides in the 23S rRNA. pfizermedicalinformation.com
Studies have also investigated the biosynthesis of this compound, detailing the enzymatic pathways involved in the synthesis of its unique structural components, such as the 4-propyl-L-proline moiety and the amino-octose sugar. wikipedia.orgpnas.org Recent research has even explored the potential for this compound to stimulate the growth and secondary metabolism of certain actinomycetes, such as Streptomyces coelicolor, at sub-inhibitory concentrations, providing novel insights into the ecological role of antibiotics. asm.org
The significance of this compound research extends to the development of new lincosamide derivatives with improved properties. While clindamycin is the most successful example, ongoing research aims to discover novel lincosamides with superior clinical performance. nih.govoup.com Furthermore, studies on the environmental occurrence and behavior of this compound, particularly in agricultural and aquatic settings, are crucial for understanding its persistence, potential effects on non-target organisms, and contribution to antibiotic resistance in the environment. researchgate.net The development of specific immunoassay methods for detecting this compound residues in food products also highlights its continued relevance in monitoring and public health. mdpi.com
Research findings on the susceptibility of various bacteria to this compound have been documented. For instance, minimum inhibitory concentration (MIC) data for certain pathogenic bacteria demonstrate varying levels of sensitivity:
| Bacterial Species | MIC Range (μg/mL) | Source |
| Staphylococcus aureus | 0.2 - 32 | wikipedia.org |
| Streptococcus pneumoniae | 0.05 - 0.4 | wikipedia.org |
| Streptococcus pyogenes | 0.04 - 0.8 | wikipedia.org |
These data illustrate the range of concentrations required to inhibit the growth of susceptible organisms and are fundamental in understanding the potential efficacy of this compound against specific bacterial pathogens in research settings.
Studies have also investigated the stability of this compound hydrochloride in various solutions, which is relevant for research involving its preparation and storage. For example, this compound hydrochloride in commonly used intravenous fluids maintained stability with less than 5% degradation over 31 days at 25°C. dovepress.com The degradation rate was found to be pH-dependent, with greatest stability observed near pH 4. dovepress.com
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMMVQQUTAEWLP-KIDUDLJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7179-49-9 (mono-hydrochloride, hemi.hydrate), 859-18-7 (mono-hydrochloride) | |
| Record name | Lincomycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154212 | |
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DSSTOX Substance ID |
DTXSID3023215 | |
| Record name | Lincomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023215 | |
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Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
freely soluble, Soluble in methanol, lower alcohols, acetone, ethyl acetate, chloroform. Slightly soluble in water, Soluble in methanol, ethanol, butanol, isopropanol, ethyl acetate, n-butyl acetate, amyl acetate, etc. Moderately soluble in water. | |
| Record name | Lincomycin | |
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| Record name | LINCOMYCIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amorphous solid | |
CAS No. |
154-21-2 | |
| Record name | Lincomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lincomycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lincomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Lincomycin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lincomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.296 | |
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| Record name | LINCOMYCIN | |
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| Record name | LINCOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
187-190 | |
| Record name | Lincomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Molecular Mechanisms of Action of Lincomycin
Ribosomal Target Binding and Inhibition of Protein Synthesis
The fundamental action of lincomycin is its binding to the bacterial ribosome, which subsequently inhibits the synthesis of essential proteins required for bacterial growth and survival. patsnap.compfizer.comdefra.gov.uknih.govpediatriconcall.comgoogle.comvinmec.comfda.gov
Binding to the 50S Ribosomal Subunit
This compound selectively binds to the 50S ribosomal subunit of susceptible bacteria. patsnap.compfizer.comdefra.gov.ukpediatriconcall.comgoogle.comfda.govmdpi.com This binding occurs at a site located near the peptidyl transferase center (PTC) and the nascent peptide exit tunnel. mdpi.comnih.govbiorxiv.org Structural studies, including those with Staphylococcus aureus ribosomes, have provided detailed insights into these interactions. The α-methylthiolincosamine (α-MTL) moiety of this compound forms hydrogen bonds with specific nucleotides of the 23S ribosomal RNA (rRNA), such as C2611, A2058, G2505, A2059, and G2503. nih.govdrugbank.com The propyl hygric acid moiety primarily engages in van der Waals contacts and may exhibit rotational flexibility. nih.govdrugbank.com
Interference with Peptidyl Transferase Center
This compound binds close to the peptidyl transferase center (PTC), the catalytic site responsible for peptide bond formation during protein synthesis. mdpi.compnas.orgnih.gov By occupying this region, this compound interferes with the proper positioning of the aminoacyl-tRNA at the A-site, which is necessary for the addition of the next amino acid to the growing peptide chain. mdpi.compnas.orgnih.gov This interference effectively blocks peptide bond formation. mdpi.com
Blockade of the Ribosomal Exit Tunnel
This compound's binding site is also situated at the entrance of the ribosomal exit tunnel, the channel through which the newly synthesized polypeptide chain emerges from the ribosome. patsnap.commdpi.comnih.gov The presence of this compound in this location physically obstructs the tunnel, preventing the elongation and translocation of the nascent peptide chain. patsnap.commdpi.com
Prevention of Peptide Chain Elongation
The combined effects of this compound binding to the 50S subunit, interfering with the PTC, and blocking the exit tunnel lead to the prevention of peptide chain elongation. patsnap.comgoogle.commdpi.com The ribosome's ability to move along the mRNA and add amino acids to the growing protein is halted. patsnap.commdpi.com
Premature Dissociation of Peptidyl-tRNA
Research suggests that lincosamides, including this compound, can cause the premature dissociation of peptidyl-tRNAs from the ribosome. europa.eumartirous.comhpra.ie This occurs after only a few amino acid residues have been added to the peptide chain, resulting in incomplete and non-functional protein fragments. wikipedia.org
Bacteriostatic and Bactericidal Effects of this compound
This compound is generally considered to be predominantly bacteriostatic, meaning it inhibits the growth and reproduction of bacteria. patsnap.comwikipedia.orgpfizer.comdefra.gov.ukgoogle.comvinmec.comfda.govpfizermedicalinformation.comnih.gov However, its effect can be bactericidal (killing bacteria) against highly susceptible organisms, particularly at higher concentrations. pfizer.comdefra.gov.ukgoogle.comvinmec.commartirous.comhpra.ienih.govmsdvetmanual.com The specific effect observed can depend on factors such as the sensitivity of the bacterial species and the concentration of the antibiotic. defra.gov.ukmartirous.comhpra.iemsdvetmanual.com
Secondary Mechanisms: Effects on Bacterial Cell Wall Synthesis
Beyond its well-established role as a protein synthesis inhibitor, this compound has been observed to affect bacterial cell wall synthesis. patsnap.com The bacterial cell wall, primarily composed of peptidoglycan, is crucial for maintaining cell shape and integrity, particularly in Gram-positive bacteria. healthwire.pklumenlearning.com Peptidoglycan synthesis involves a complex series of steps, including the synthesis of peptidoglycan precursors and their subsequent incorporation into the growing cell wall through transglycosylation and transpeptidation reactions. researchgate.netlibretexts.org
Research indicates that while this compound's primary target is the ribosome, its influence extends to processes involved in cell wall formation. patsnap.com This secondary effect is thought to contribute to the antibiotic's bactericidal or bacteriostatic activity, depending on the bacterial species and concentration. healthwire.pkpatsnap.com Some studies suggest that inhibitors of protein synthesis, including this compound, can lead to morphological changes in bacterial cells, such as peripheral cell wall thickening. nih.gov This observation aligns with an impact on cell wall synthesis or its regulation.
While detailed research findings specifically quantifying this compound's direct inhibition of cell wall synthesis enzymes like transpeptidases or transglycosylases are not as extensively documented as those for primary cell wall inhibitors like beta-lactams or glycopeptides (which directly target peptidoglycan synthesis enzymes or precursors), the observed morphological changes and the antibiotic's efficacy against bacteria with robust cell walls imply an influence on this vital bacterial process. researchgate.netlibretexts.orgnih.gov
Mechanisms of Lincomycin Resistance
Target Site Modification
Lincomycin exerts its effect by binding to the bacterial ribosome. Resistance can develop when the ribosomal binding site is altered, reducing or preventing the antibiotic from binding effectively mdpi.commdpi.com.
Ribosomal Methylation of 23S rRNA
A prevalent mechanism of resistance involves the modification of the 23S rRNA component of the 50S ribosomal subunit through methylation mdpi.comfrontiersin.orgmicrobiologyresearch.org. This modification typically occurs at a specific adenine (B156593) residue, A2058 (using Escherichia coli numbering), within domain V of the 23S rRNA microbiologyresearch.orgnih.govmicrobiologyresearch.org. Methylation at this site hinders the binding of this compound to the ribosome, thereby conferring resistance nih.gov.
The methylation of the 23S rRNA is catalyzed by enzymes known as ribosomal RNA methylases oup.com. These enzymes are often encoded by genes referred to as erm genes (erythromycin ribosome methylase) frontiersin.orgoup.com. While named for their association with erythromycin (B1671065) resistance, the methylases produced by erm genes can confer resistance to a broader range of antibiotics that bind to the same ribosomal site, including this compound nih.govmicrobiologyresearch.orgoup.com. Different erm genes (e.g., erm(A), erm(B), erm(C), erm(TR)) have been identified, and their expression can be constitutive (always produced) or inducible (produced only in the presence of an inducing antibiotic) frontiersin.orgoup.comnih.govmicrobiologyjournal.org. For instance, the lrm gene in Streptomyces lividans encodes a methylase that monomethylates A2058, conferring high-level resistance to this compound microbiologyresearch.orgmicrobiologyresearch.org.
Ribosomal methylation mediated by erm genes often results in cross-resistance to three chemically distinct classes of antibiotics: macrolides, lincosamides, and streptogramin B antibiotics asm.orgpfizermedicalinformation.comfrontiersin.org. This phenomenon is known as the MLSB phenotype asm.orgpfizermedicalinformation.comfrontiersin.org. The shared resistance arises because these antibiotic classes bind to overlapping sites on the 50S ribosomal subunit, and the methylation at A2058 reduces the binding affinity for all of them nih.govmicrobiologyresearch.org. The MLSB phenotype can be expressed constitutively (cMLSB) or inducibly (iMLSB), depending on the regulation of the erm gene expression oup.comnih.govmicrobiologyjournal.org. Inducible resistance means the bacteria only express high-level resistance when exposed to an inducing agent, typically a macrolide oup.commicrobiologyjournal.org.
Role of erm Genes (Erythromycin Ribosome Methylase)
Ribosomal Mutation
In addition to methylation, mutations in the genes encoding ribosomal RNA or ribosomal proteins can also lead to this compound resistance mdpi.comfrontiersin.org. These mutations can alter the structure of the ribosomal binding site, interfering with this compound's ability to bind effectively nih.gov. While less common than methylation, specific mutations in the 23S rRNA or ribosomal proteins like L3, L4, and L22 have been associated with resistance to ribosome-targeting antibiotics, including lincosamides researchgate.net. Studies have investigated ribosomal mutations in Escherichia coli conferring this compound resistance, identifying alterations in ribosomal proteins, although a direct correlation between these alterations and resistance has not always been definitively established by genetic analysis nih.gov.
Drug Inactivation/Modification
Bacteria can also develop resistance by producing enzymes that chemically modify or inactivate the this compound molecule itself, rendering it ineffective mdpi.comfrontiersin.org.
Nucleotidylation of this compound
One enzymatic modification mechanism is the nucleotidylation of this compound frontiersin.orgadelphi.edu. This process involves the addition of a nucleotide group, typically an adenyl group, to a hydroxyl group on the this compound molecule asm.orgnih.govadelphi.edu. This modification alters the structure of this compound, preventing it from binding to its ribosomal target mdpi.com. Lincosamide O-nucleotidyltransferases, encoded by lnu genes (formerly lin), are responsible for catalyzing this reaction asm.orgfrontiersin.orgadelphi.eduasm.orgoup.com. These enzymes can modify the hydroxyl group at position 3 or 4 of lincosamides asm.org. Different lnu genes (e.g., lnu(A), lnu(B), lnu(C), lnu(D), lnu(G)) have been identified in various bacterial species, contributing to this compound resistance frontiersin.orgasm.orgoup.comasm.orgnih.gov. Nucleotidylation typically confers specific resistance to lincosamides (L phenotype) and does not necessarily result in cross-resistance to macrolides or streptogramins asm.orgoup.com.
Here is a summary of the mechanisms discussed:
| Mechanism | Description | Genetic Determinants Involved | Associated Phenotype(s) |
| Ribosomal Methylation | Methylation of 23S rRNA (typically A2058) affecting antibiotic binding. | erm genes (e.g., erm(A), erm(B), erm(C)) | MLSB (constitutive or inducible) |
| Ribosomal Mutation | Alterations in ribosomal RNA or proteins affecting antibiotic binding. | Mutations in rRNA or ribosomal protein genes | Varies |
| Drug Inactivation/Modification | Chemical alteration of this compound molecule. | Enzymes (e.g., nucleotidyltransferases) | L phenotype |
| Nucleotidylation of this compound | Addition of a nucleotide group to this compound by nucleotidyltransferases. | lnu genes (e.g., lnu(A), lnu(B), lnu(C)) | L phenotype |
This table summarizes the key resistance mechanisms to this compound based on the provided outline and search results.
Role of lnu Genes (Lincosamide Nucleotidyltransferase)
Resistance to lincosamides can be mediated by enzymatic inactivation through nucleotidylation catalyzed by O-nucleotidyltransferases. oup.comasm.orgopenagrar.de Genes encoding these enzymes are designated as lnu genes (formerly lin). oup.comasm.orgopenagrar.denih.gov Several lnu genes have been identified in various bacteria from animal, human, and environmental sources, including lnu(A), lnu(B), lnu(C), lnu(D), lnu(E), lnu(F), and lnu(G). nih.govasm.orgnih.gov
The Lnu enzymes catalyze the nucleotidylation of the hydroxyl group at position 3 of lincosamide molecules. nih.govadelphi.edu For instance, the Lnu(G) enzyme has been shown to catalyze the adenylylation of this compound. oup.com Expression of lnu genes can lead to increased minimum inhibitory concentrations (MICs) for this compound. oup.comasm.orgopenagrar.de While many lnu genes confer resistance specifically to this compound and pirlimycin, their impact on clindamycin (B1669177) MICs can be below resistance breakpoints. asm.orgnih.gov However, some lnu genes, like lnu(F) in Escherichia coli, can confer cross-resistance to both this compound and clindamycin. asm.org
Research findings highlight the prevalence and impact of lnu genes. A novel chromosome-borne lincosamide nucleotidyltransferase gene, lnu(G), was identified in a swine Enterococcus faecalis strain, conferring resistance to this compound by nucleotidylation. oup.com This gene showed 76.0% amino acid identity to Lnu(B) in Enterococcus faecium. oup.com Studies have also detected various lnu genes, including lnu(F), lnu(A), and lnu(D), in environmental samples such as water and soil adjacent to swine farms. nih.gov
Phosphotransferases
While the primary enzymatic inactivation of lincosamides involves nucleotidylation by Lnu enzymes, other modifying enzymes contribute to resistance against MLS antibiotics. Phosphotransferases are among the enzymes that can inactivate antibiotics through phosphorylation. mdpi.comresearchgate.net Although some phosphotransferases, such as macrolide 2'-phosphotransferase encoded by mphC, are known to modify macrolides, the role of specific phosphotransferases directly inactivating this compound is less commonly reported compared to nucleotidyltransferases. mdpi.combiorxiv.org However, inactivation of lincosamides by phosphorylation has been detected in several Streptomyces species. nih.govadelphi.edu
Efflux Pump Systems
Efflux pumps are membrane proteins that actively transport antimicrobial agents out of bacterial cells, thereby reducing their intracellular concentration and conferring resistance. microbialcell.commdpi.com This is a significant mechanism of both intrinsic and acquired drug resistance in bacteria, including those resistant to this compound. microbialcell.commdpi.comtandfonline.com Efflux pumps can be substrate-specific or transport a wide range of structurally dissimilar compounds, contributing to multidrug resistance. mdpi.comnih.govdovepress.com Genes encoding efflux pumps can be located on bacterial chromosomes or mobile genetic elements like plasmids. microbialcell.comnih.gov
Several gene families are associated with efflux-mediated resistance to this compound, including vga, lsa, and lmrB. frontiersin.orgnih.govadelphi.eduasm.orgnih.govmims.com
Role of vga Genes
The vga genes were initially characterized as determinants of streptogramin A resistance. asm.orgoup.com However, studies have confirmed their ability to confer resistance to lincosamides as well. asm.org Specifically, vga(A) and its variant vga(A)LC, as well as vga(C), have been linked to this compound resistance. nih.govasm.orgoup.com
The Vga proteins are ATP-binding cassette (ABC) transporters. asm.orgmicrobialcell.com A new variant, Vga(A)LC, found in Staphylococcus haemolyticus, showed shifted substrate specificity towards lincosamides and streptogramin A, conferring resistance to both. asm.orgnih.gov This variant differed from Vga(A) by seven amino acid substitutions, with four clustered substitutions in the spacer region between the two ATP-binding cassettes identified as altering substrate specificity. nih.gov The mechanism of lincosamide resistance conferred by Vga(A)LC in S. haemolyticus has been shown to be similar to the efflux mechanism mediated by Msr(A) for macrolide-streptogramin B resistance. nih.gov vga genes, such as vga(A), vga(C), vga(D), and vga(E), have been detected in environmental samples. nih.gov
Role of lsa Genes
Genes belonging to the lsa family also encode ATP-binding proteins classified as class 2 ABC transporters that can mediate resistance to lincosamides. oup.com The lsa genes are associated with the LSA phenotype, conferring resistance to lincosamides and streptogramin A. asm.orgoup.comfrontiersin.org Some lsa variants, like lsa(C) and lsa(E), can confer cross-resistance to lincosamides, streptogramin A, and pleuromutilins (LSAP phenotype). oup.comasm.org
The chromosomal lsa(A) gene is responsible for intrinsic resistance to lincosamides and streptogramin A in Enterococcus faecalis. asm.orgoup.com Plasmidic lsa(B) has been observed in Staphylococcus sciuri and Staphylococcus haemolyticus, conferring resistance to clindamycin. asm.orgoup.com lsa(C) has been found on an integrative element, while lsa(E) is located in a multiresistance gene cluster. oup.com The Eat(A) protein in Enterococcus faecium is an intrinsic gene of this species and shows amino acid identity with other Lsa-like proteins, conferring LSAP-type resistance. asm.org
Role of lmrB Gene
The lmrB gene has been identified as conferring efflux-mediated resistance to this compound. nih.gov In Corynebacterium glutamicum, the lmrB gene confers specific resistance to lincosamides like this compound and clindamycin. nih.gov Cells carrying the lmrB gene showed increased resistance to this compound, and disruption of the gene led to sensitivity to the compound. nih.gov
The putative protein product of lmrB in C. glutamicum contains 14 transmembrane regions and shows homology to drug efflux pumps of other organisms, including a motif for major facilitators, suggesting its role in efflux-mediated resistance. nih.gov In Bacillus subtilis, lmrB is a chromosomally-encoded efflux pump belonging to the ATP-binding cassette (ABC) antibiotic efflux pump family, conferring resistance to lincosamides. uni-goettingen.demcmaster.ca Mutations in regions downstream of the lmr promoter can cause overexpression of lmrB, leading to this compound resistance in Bacillus subtilis mutants. nih.gov The this compound resistance protein LmrS from Staphylococcus aureus is a multidrug efflux pump of the major facilitator superfamily (MFS) and shows similarity with LmrB from Bacillus subtilis. microbialcell.comnih.gov
Genetic Basis of Resistance
The genetic basis of this compound resistance is diverse and involves the acquisition or mutation of genes encoding resistance mechanisms. These genes can be located on bacterial chromosomes or mobile genetic elements such as plasmids, transposons, and integrative elements, facilitating their dissemination among bacterial populations. nih.govoup.comtandfonline.comoup.com
Key genetic determinants of this compound resistance include genes for enzymatic inactivation (lnu genes), ribosomal RNA methylation (erm genes, which confer cross-resistance to macrolides, lincosamides, and streptogramin B - MLSB phenotype), and efflux pumps (vga, lsa, lmrB, and others). pfizermedicalinformation.comfrontiersin.orgnih.govoup.comnih.govasm.org
The prevalence of specific resistance genes can vary depending on the bacterial species and origin. For example, lnu(B) is a described this compound resistance gene in Enterococcus, while lnu(A) was originally described in staphylococci. frontiersin.org Environmental studies have detected a variety of this compound resistance genes in waters and soils, highlighting the role of the environment as a reservoir and potential dissemination route for these genes. frontiersin.orgnih.gov
Genetic mutations can also lead to this compound resistance. For instance, a novel mutation involving an in-frame DNA deletion in SCO4597 and SCO4598 genes, resulting in the hybrid gene linR, was identified in a this compound-resistant strain of Streptomyces coelicolor. nih.govasm.org This mutation conferred a high level of this compound resistance and was linked to the activation of antibiotic production. nih.govasm.org Similarly, mutations in the promoter region of the lmr operon can lead to overexpression of the efflux pump gene lmrB and this compound resistance in Bacillus subtilis. nih.gov
The transferability of resistance genes through mobile genetic elements contributes significantly to the spread of this compound resistance among different bacterial strains and species. oup.comtandfonline.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 3000540 nih.govmims.comwikipedia.orgguidetopharmacology.org |
| Clindamycin | 3000541 |
| Pirlimycin | 160726 |
| Erythromycin | 31374 |
| Spectinomycin (B156147) | 27958 |
| Tiamulin | 441364 |
| Virginiamycin M1 | 5288556 |
| Dalfopristin | 441371 |
| Quinupristin | 441372 |
| Puromycin | 439503 |
Note: PubChem CIDs for compounds other than this compound were obtained through separate searches to fulfill the user's request for a table of all mentioned compounds and their CIDs.## Understanding Resistance Mechanisms to this compound
This compound, a lincosamide antibiotic derived from Streptomyces lincolnensis, exerts its antibacterial effect by targeting the bacterial ribosome. nih.govpatsnap.com It inhibits protein synthesis through binding to the 23S RNA of the 50S ribosomal subunit, thereby impeding the translocation process and blocking the nascent polypeptide chain's exit tunnel. pfizermedicalinformation.compatsnap.com While primarily bacteriostatic, this compound also has a secondary impact on bacterial cell wall synthesis. patsnap.com Bacteria can develop resistance to this compound through various mechanisms, including enzymatic inactivation, modification of the ribosomal target site, and active efflux of the antibiotic. frontiersin.orgnih.govmdpi.com
Bacterial resistance to this compound is a complex phenomenon mediated by several distinct mechanisms. These mechanisms can act individually or in combination, contributing to varying levels of resistance observed in clinical and environmental bacterial isolates.
Enzymatic Modification
Enzymatic modification of this compound is a significant resistance mechanism, primarily involving nucleotidylation.
Role of lnu Genes (Lincosamide Nucleotidyltransferase)
Resistance to lincosamides is frequently mediated by enzymatic inactivation through nucleotidylation catalyzed by O-nucleotidyltransferases. oup.comasm.orgopenagrar.de These enzymes are encoded by a family of genes known as lnu genes (formerly lin). oup.comasm.orgopenagrar.denih.gov A variety of lnu genes, including lnu(A), lnu(B), lnu(C), lnu(D), lnu(E), lnu(F), and lnu(G), have been identified in diverse bacterial species isolated from different sources. nih.govasm.orgnih.gov
Lnu enzymes catalyze the nucleotidylation of the hydroxyl group at the 3' position of lincosamide molecules, rendering them inactive. nih.govadelphi.edu For example, the Lnu(G) enzyme has been shown to specifically catalyze the adenylylation of this compound. oup.com The presence and expression of lnu genes can lead to increased minimum inhibitory concentrations (MICs) of this compound. oup.comasm.orgopenagrar.de While many lnu genes primarily confer resistance to this compound and pirlimycin, their effect on clindamycin susceptibility can be less pronounced, with MICs potentially remaining below resistance breakpoints. asm.orgnih.gov However, some lnu genes, such as lnu(F) found in Escherichia coli, have demonstrated the ability to confer cross-resistance to both this compound and clindamycin. asm.org
Detailed research has shed light on the distribution and impact of lnu genes. A novel chromosome-borne lincosamide nucleotidyltransferase gene, lnu(G), was identified in a swine Enterococcus faecalis strain, directly conferring resistance to this compound through nucleotidylation. oup.com This novel enzyme exhibited 76.0% amino acid identity to Lnu(B) found in Enterococcus faecium. oup.com Furthermore, environmental surveillance studies have detected various lnu genes, including lnu(F), lnu(A), and lnu(D), in water and soil samples collected near swine farms, indicating the potential environmental dissemination of these resistance determinants. nih.gov
Phosphotransferases
Beyond nucleotidylation, other enzymatic modifications contribute to antibiotic resistance, including phosphorylation mediated by phosphotransferases. mdpi.comresearchgate.net While certain phosphotransferases, such as the macrolide 2'-phosphotransferase encoded by mphC, are well-known for modifying macrolides, the direct inactivation of this compound specifically by phosphotransferases is less frequently reported compared to the action of nucleotidyltransferases. mdpi.combiorxiv.org Nevertheless, the phosphorylation-mediated inactivation of lincosamides has been observed in several species of Streptomyces. nih.govadelphi.edu
Efflux Pump Systems
Efflux pumps are integral membrane proteins that actively transport antimicrobial agents out of bacterial cells, thereby lowering the intracellular concentration of the drug and contributing to reduced susceptibility or resistance. microbialcell.commdpi.com This mechanism plays a crucial role in both intrinsic and acquired drug resistance in bacteria, including those exhibiting resistance to this compound. microbialcell.commdpi.comtandfonline.com Efflux pumps can exhibit varying degrees of substrate specificity, ranging from transporting a single type of molecule to extruding a broad spectrum of structurally unrelated compounds, thus contributing to multidrug resistance phenotypes. mdpi.comnih.govdovepress.com The genes encoding these efflux systems can be located on either the bacterial chromosome or on mobile genetic elements like plasmids, which facilitates their spread within and between bacterial populations. microbialcell.comnih.gov
Several gene families are recognized for their involvement in efflux-mediated resistance to this compound. These include the vga, lsa, and lmrB gene families. frontiersin.orgnih.govadelphi.eduasm.orgnih.govmims.com
Role of vga Genes
The vga genes were initially characterized for their role in conferring resistance to streptogramin A antibiotics. asm.orgoup.com However, subsequent studies have confirmed their capacity to also mediate resistance to lincosamides. asm.org Specifically, vga(A), its evolutionary variant vga(A)LC, and vga(C) have been implicated in this compound resistance. nih.govasm.orgoup.com
The proteins encoded by vga genes belong to the ATP-binding cassette (ABC) transporter superfamily. asm.orgmicrobialcell.com A notable variant, Vga(A)LC, identified in Staphylococcus haemolyticus, demonstrated a shifted substrate specificity, conferring resistance to both lincosamides and streptogramin A. asm.orgnih.gov This variant differs from Vga(A) by seven amino acid substitutions, with four clustered substitutions in the spacer region between the two ATP-binding cassettes being identified as critical for altering substrate specificity. nih.gov The mechanism by which Vga(A)LC confers lincosamide resistance in S. haemolyticus has been shown to be functionally similar to the efflux mechanism mediated by Msr(A), which confers resistance to macrolides and streptogramin B. nih.gov Environmental studies have also detected the presence of various vga genes, including vga(A), vga(C), vga(D), and vga(E), in environmental samples, suggesting their potential role in the dissemination of resistance in different settings. nih.gov
Role of lsa Genes
Genes belonging to the lsa family also encode ATP-binding proteins that function as class 2 ABC transporters capable of mediating resistance to lincosamides. oup.com The lsa genes are associated with the LSA phenotype, which is characterized by resistance to both lincosamides and streptogramin A. asm.orgoup.comfrontiersin.org Some lsa variants, such as lsa(C) and lsa(E), have been shown to confer a broader spectrum of resistance, including cross-resistance to lincosamides, streptogramin A, and pleuromutilins, a phenotype referred to as LSAP. oup.comasm.org
The chromosomal gene lsa(A) is known to confer intrinsic resistance to lincosamides and streptogramin A in Enterococcus faecalis. asm.orgoup.com The plasmid-borne lsa(B) gene has been identified in Staphylococcus sciuri and Staphylococcus haemolyticus, contributing to clindamycin resistance. asm.orgoup.com The lsa(C) gene has been found located on an integrative element, while lsa(E) is situated within a multiresistance gene cluster. oup.com The Eat(A) protein, an intrinsic gene in Enterococcus faecium, shares amino acid identity with other Lsa-like proteins and contributes to LSAP-type resistance in this species. asm.org
Role of lmrB Gene
The lmrB gene has been specifically identified as conferring efflux-mediated resistance to this compound. nih.gov In Corynebacterium glutamicum, the lmrB gene confers specific resistance to lincosamides, including this compound and clindamycin. nih.gov Experimental evidence showed that C. glutamicum cells harboring the lmrB gene exhibited increased resistance to this compound, and disruption of this gene resulted in the restoration of sensitivity to the compound. nih.gov
The putative protein product of lmrB in C. glutamicum is predicted to contain 14 transmembrane regions and shows homology to drug efflux pumps in other organisms. nih.gov The presence of a motif characteristic of major facilitators further supports its role in efflux-mediated resistance. nih.gov In Bacillus subtilis, lmrB is a chromosomally-encoded efflux pump belonging to the ATP-binding cassette (ABC) antibiotic efflux pump family and contributes to lincosamide resistance. uni-goettingen.demcmaster.ca Studies in Bacillus subtilis have shown that mutations in specific regions downstream of the lmr promoter can lead to the overexpression of the lmrB gene, consequently resulting in this compound resistance. nih.gov The this compound resistance protein LmrS from Staphylococcus aureus is another example of a multidrug efflux pump belonging to the major facilitator superfamily (MFS) and exhibits structural similarity to LmrB from Bacillus subtilis. microbialcell.comnih.gov
Genetic Basis of Resistance
The genetic underpinnings of this compound resistance are multifaceted, involving the acquisition of foreign resistance genes or mutations in endogenous genes. These resistance determinants can reside on bacterial chromosomes or be carried on mobile genetic elements such as plasmids, transposons, and integrative elements, facilitating their transfer and dissemination among bacterial populations. nih.govoup.comtandfonline.comoup.com
The primary genetic determinants of this compound resistance encompass genes encoding enzymatic inactivation (e.g., lnu genes), ribosomal RNA methylation (e.g., erm genes, which confer cross-resistance to macrolides, lincosamides, and streptogramin B, known as the MLSB phenotype), and efflux pumps (e.g., vga, lsa, lmrB, and other efflux system genes). pfizermedicalinformation.comfrontiersin.orgnih.govoup.comnih.govasm.org
The prevalence and distribution of specific resistance genes can vary depending on factors such as the bacterial species, geographical origin, and selective pressures from antibiotic use. For instance, lnu(B) is a recognized this compound resistance gene in Enterococcus species, while lnu(A) was initially characterized in staphylococci. frontiersin.org Environmental surveillance studies have demonstrated the presence of a variety of this compound resistance genes in environmental reservoirs like water and soil, highlighting the environment's role in the maintenance and potential spread of these genes. frontiersin.orgnih.gov
Genetic mutations can also contribute to the development of this compound resistance. A novel mutation involving an in-frame DNA deletion in the SCO4597 and SCO4598 genes, resulting in the formation of the hybrid gene linR, was identified in a this compound-resistant strain of Streptomyces coelicolor. nih.govasm.org This specific mutation was found to confer a high level of this compound resistance and was unexpectedly linked to the activation of antibiotic production in this strain. nih.govasm.org Similarly, mutations within the promoter region of the lmr operon in Bacillus subtilis can lead to the overexpression of the efflux pump gene lmrB, resulting in increased this compound resistance. nih.gov
The ability of resistance genes to be transferred horizontally through mobile genetic elements is a critical factor driving the dissemination of this compound resistance among different bacterial strains and species, posing a significant challenge in the treatment of bacterial infections. oup.comtandfonline.com
Biosynthesis of Lincomycin
Producing Organisms
The primary organism known for the production of lincomycin is Streptomyces lincolnensis. wikipedia.orgnih.govasm.orgfishersci.ca This actinomycete is the source from which this compound was first isolated. wikipedia.orgnih.gov While Streptomyces lincolnensis is the key producer, this compound production has also been reported in other Streptomyces species, including Streptomyces albidoflavus and Streptomyces coelicolor. nih.gov
Bifurcated Biosynthetic Pathway
The biosynthesis of this compound proceeds through a bifurcated pathway, meaning it involves the parallel synthesis of two distinct precursor molecules: methylthiolincosamide (MTL) and 4-n-propyl-L-proline (PPL). plos.orgplos.org These two independently synthesized units are subsequently joined together to form the core structure of this compound. wikipedia.orgplos.org
Precursor Sub-pathways
The bifurcated pathway of this compound biosynthesis consists of two main sub-pathways, each dedicated to the synthesis of one of the precursor molecules. plos.orgplos.org
6-amino-6,8-dideoxy-1-thio-D-erythro-α-D-galactooctopyranoside (Methylthiolincosamide, MTL) Pathway
The methylthiolincosamide (MTL) pathway is responsible for the biosynthesis of the unusual eight-carbon amino-thio sugar component of this compound. acs.orgplos.org The C8 backbone of the MTL moiety is derived from D-fructose 6-phosphate and D-ribose 5-phosphate via a transaldol reaction catalyzed by the enzyme LmbR. acs.org This reaction yields D-erythro-D-gluco-octose 8-phosphate. acs.org Subsequent enzymatic steps are required to convert this intermediate into MTL. While the complete MTL pathway is still being elucidated, several genes and enzymes involved in its biosynthesis have been identified. asm.orgnih.gov For instance, the octose 1,8-bisphosphate intermediate is converted to octose 1-phosphate by the phosphatase LmbK, and the subsequent conversion to GDP-D-α-D-octose is catalyzed by the octose 1-phosphate guanylyltransferase LmbO. acs.orgfigshare.com Further transformations involve enzymes such as LmbM, LmbL, LmbZ (CcbZ), and LmbS (CcbS), which catalyze steps including epimerization, dehydration, and transamination to convert GDP-D-erythro-α-D-gluco-octose to GDP-D-α-D-lincosamide. pnas.orgnih.gov
Key enzymes and intermediates identified in the MTL pathway include:
| Enzyme | Catalyzed Reaction | Identified Intermediate(s) |
| LmbR | Transaldol reaction (Fructose-6P + Ribose-5P) | D-erythro-D-gluco-octose 8-phosphate |
| LmbK | Octose 1,8-bisphosphate to octose 1-phosphate | Octose 1-phosphate |
| LmbO | Octose 1-phosphate to GDP-D-α-D-octose | GDP-D-α-D-octose |
| LmbM | Epimerization (C6 and C4) | GDP-D-α-D-lincosamide (via intermediates) |
| LmbL | Dehydration (part of conversion to GDP-lincosamide) | GDP-D-α-D-lincosamide (via intermediates) |
| LmbZ | Dehydration (part of conversion to GDP-lincosamide) | GDP-D-α-D-lincosamide (via intermediates) |
| LmbS | Transamination (part of conversion to GDP-lincosamide) | GDP-D-α-D-lincosamide |
4-n-propyl-L-proline (Propylproline, PPL) Pathway
The 4-n-propyl-L-proline (PPL) pathway is responsible for synthesizing the amino acid component of this compound. plos.orgnih.gov L-Tyrosine has been identified as a precursor for PPL biosynthesis through stable-isotope labeling experiments. asm.orgfrontiersin.org The conversion of L-tyrosine to PPL involves a series of enzymatic steps catalyzed by proteins encoded within the this compound biosynthetic gene cluster, including LmbB2, LmbB1, LmbW, LmbA, and LmbX. wikipedia.org
Tyrosine Hydroxylation to DOPA (LmbB2)
The first committed step in the PPL biosynthetic pathway is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). plos.orgasm.orgfrontiersin.orgnih.gov This reaction is catalyzed by the enzyme LmbB2. plos.orgasm.orgfrontiersin.orgnih.gov LmbB2 is an unusual tyrosine hydroxylating enzyme that has been identified as a heme protein, which is distinct from the well-known tyrosine hydroxylases and tyrosinases. plos.orgnih.govnih.govmuni.cz Experimental studies have confirmed that LmbB2 converts tyrosine to DOPA. plos.orgnih.govnih.govmuni.cz
Extradiol Cleavage of L-DOPA (LmbB1)
Following the hydroxylation of tyrosine to L-DOPA, the next step involves the cleavage of the L-DOPA aromatic ring. plos.orgfrontiersin.orgresearchgate.netresearchgate.net This reaction is catalyzed by the enzyme LmbB1, which functions as an extradiol dioxygenase. plos.orgfrontiersin.orgresearchgate.netdigitellinc.comnih.gov LmbB1 catalyzes the 2,3-extradiol cleavage of the L-DOPA aromatic ring. plos.orgresearchgate.netdigitellinc.comnih.gov The primary product of this cleavage undergoes subsequent intramolecular cyclization. researchgate.netnih.gov The LmbB1 protein has been characterized as a dimer of identical subunits and its reaction product, identified as 4-(3-carboxy-3-oxo-propenyl)-2,3-dihydro-1H-pyrrole-2-carboxylic acid, arises from this cleavage and cyclization. researchgate.netresearchgate.netnih.gov
Enzymes involved in the initial steps of the PPL pathway:
| Enzyme | Substrate | Product(s) | Reaction Type |
| LmbB2 | L-Tyrosine | L-DOPA | Hydroxylation |
| LmbB1 | L-DOPA | 4-(3-carboxy-3-oxo-propenyl)-2,3-dihydro-1H-pyrrole-2-carboxylic acid (via cleavage and cyclization) | Extradiol Cleavage and Cyclization |
After the synthesis of MTL and PPL through their respective pathways, these two precursors are condensed by the LmbD protein, followed by further post-condensation modifications, including methylation catalyzed by enzymes like LmbJ, to yield this compound A. wikipedia.orgoup.comnih.gov
Cyclization and Subsequent Transformations
The biosynthesis of the 4-alkyl-L-proline precursor, including propylproline (PPL), originates from L-tyrosine. nih.govresearchgate.net The initial steps involve the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (DOPA), catalyzed by the heme protein LmbB2. nih.govnih.govresearchgate.net This is followed by the extradiol cleavage of the DOPA aromatic ring, a reaction catalyzed by the dioxygenase LmbB1. nih.govresearchgate.netresearchgate.net The primary cleavage product, 2,3-secodopa, undergoes intramolecular cyclization. researchgate.netresearchgate.net This cyclization leads to the formation of a five-membered ring containing nitrogen, specifically 4-(3-carboxy-3-oxo-propenyl)-2,3-dihydro-1H-pyrrole-2-carboxylic acid, which is a unique intermediate in the biosynthesis of this compound and related compounds. researchgate.netresearchgate.netasm.org Following cyclization, the resulting cyclic imine and cyclic α-ketoacid exist in equilibrium, with the equilibrium strongly favoring the acid form. researchgate.net
Role of LmbX and LmbY in Propylproline Formation
Following the cyclization and other intermediate steps in the PPL pathway, the enzymes LmbX and LmbY play crucial roles in the formation of the final 4-propyl-L-proline structure. LmbX is identified as an isomerase, indicating its function in transforming a substrate into a compound suitable for subsequent reduction. nih.govresearchgate.net This transformed intermediate is then acted upon by LmbY, which is a reductase. nih.govnih.govresearchgate.net The action of LmbY facilitates the complete conversion to 4-propyl-L-proline. nih.govresearchgate.net Deletion of the lmbX gene in Streptomyces lincolnensis has been shown to abolish this compound production, and complementation experiments confirmed that this blockage was specifically in the biosynthesis of the 4-propyl-L-proline precursor. nih.gov
Condensation of Precursors
The crucial step in this compound biosynthesis is the condensation of the two separately synthesized precursors, 4-propyl-L-proline (PPL) and α-methylthiolincosaminide (MTL). wikipedia.orgnih.govnih.govgoogle.comresearchgate.net This reaction links the amino acid moiety (PPL) and the amino sugar moiety (MTL) via an amide bond. researchgate.net The condensation process is catalyzed by a multimeric enzyme system known as lincosamide synthetase (LS). nih.govresearchgate.netcuni.cz
Lincosamide synthetase (LS) is an unusual enzyme system that combines elements of nonribosomal peptide synthetase (NRPS) and mycothiol (B1677580) metabolism. researchgate.netnih.gov Several proteins encoded within the lmb gene cluster have been assigned to LS function based on genetic inactivation experiments and production profiles of mutant strains. researchgate.netnih.gov These include LmbC, LmbD, LmbE, LmbF, and LmbV. researchgate.netnih.gov
LmbC is an adenylation (A) domain protein that is responsible for recognizing and activating the amino acid precursor, 4-propyl-L-proline. cuni.cznih.gov This activation involves the formation of an adenylate intermediate. LmbC cooperates with LmbN, a bifunctional peptidyl carrier protein (PCP), in the activation and loading of PPL. wikipedia.orgnih.gov
The amide bond formation between the activated amino acid (PPL) and the amino sugar moiety (MTL), which is initially conjugated to ergothioneine (B1671048), is catalyzed by LmbD. wikipedia.orgrsc.org LmbD is considered a unique condensing enzyme with no significant sequence similarity to other known condensing enzymes, suggesting it may possess a novel fold specifically evolved for lincosamides. rsc.org
LmbV is involved in replacing the ergothioneine residue in the condensed lincosamide scaffold with mycothiol. rsc.orgresearchgate.netpnas.org This reaction yields a conjugate with an α-S-linkage that is retained in the final this compound structure. rsc.org
LmbE is an amidase that catalyzes the hydrolysis of the mycothiol moiety, specifically removing the 1-O-glucosamine-D-myoinositol pseudodisaccharide. rsc.orgresearchgate.netpnas.org This step is reminiscent of the mycothiol-dependent detoxification system in actinomycetes. rsc.orgresearchgate.net
LmbF is a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme responsible for the cleavage of the C-S bond, primarily removing the S-cysteine residue through a β-elimination reaction. researchgate.netpnas.org This enzyme plays a role in processing the mycothiol-derived 'waste product'. researchgate.net
The specific roles and interactions of these LS subunits (LmbC, LmbD, LmbE, LmbF, LmbV) highlight the intricate nature of the condensation process, which integrates features of both NRPS-like activation and mycothiol-dependent modifications. researchgate.netnih.govrsc.org
Post-Condensation Modifications and Maturation
Following the condensation of PPL and MTL, several post-condensation modification steps are required to produce mature this compound A. wikipedia.orgnih.govnih.govresearchgate.netpnas.org These steps involve further processing of the condensed intermediate, which initially contains a mycothiol moiety. rsc.orgresearchgate.netpnas.org
After the condensation catalyzed by LmbD and the subsequent displacement of ergothioneine by mycothiol catalyzed by LmbV, the mycothiol moiety is processed. rsc.orgresearchgate.netpnas.org LmbE catalyzes the hydrolysis of the mycothiol residue. rsc.orgresearchgate.netpnas.org The resulting intermediate, which still requires further modification of the sulfur-containing group, is N-demethylthis compound (NDL). nih.govnih.govgoogle.com NDL is the immediate precursor to this compound A. nih.govnih.govgoogle.com
The final step in the biosynthesis of this compound A is the methylation of N-demethylthis compound (NDL). wikipedia.orgnih.govnih.govgoogle.com This methylation occurs on the nitrogen atom of the proline moiety. The enzyme responsible for this final methylation step is LmbJ. nih.govgoogle.compnas.orgrsc.orgsci-hub.se LmbJ is a SAM-dependent N-methyltransferase. rsc.orgsci-hub.se Studies have shown that LmbJ can N-methylate NDL to form this compound. rsc.orgsci-hub.se While it was initially suggested that N-methylation is the very last step, research indicates that LmbJ can also methylate intermediates at earlier stages of the post-condensation pathway. rsc.org The S-methylation of the sulfur atom is believed to be catalyzed by LmbG. researchgate.netpnas.orgrsc.org
Here is a table summarizing the key enzymes and their roles in the described biosynthetic steps:
| Enzyme | Proposed Role in this compound Biosynthesis | Relevant Section(s) |
| LmbB2 | Tyrosine hydroxylation | 4.2.1.2.3. Cyclization and Subsequent Transformations |
| LmbB1 | DOPA extradiol cleavage and cyclization | 4.2.1.2.3. Cyclization and Subsequent Transformations |
| LmbX | Isomerization in PPL formation | 4.2.1.2.4. Role of LmbX and LmbY in Propylproline Formation |
| LmbY | Reduction in PPL formation | 4.2.1.2.4. Role of LmbX and LmbY in Propylproline Formation |
| LmbC | Activation of 4-propyl-L-proline | 4.3.1. Lincosamide Synthetase |
| LmbD | Amide bond formation (condensation of PPL and MTL-conjugate) | 4.3.1. Lincosamide Synthetase |
| LmbV | Replacement of ergothioneine with mycothiol | 4.3.1. Lincosamide Synthetase, 4.4.1. NDL Formation |
| LmbE | Hydrolysis of the mycothiol moiety | 4.3.1. Lincosamide Synthetase, 4.4.1. NDL Formation |
| LmbF | C-S bond cleavage (removal of S-cysteine residue) | 4.3.1. Lincosamide Synthetase, 4.4.2. Final Methylation Step |
| LmbJ | N-methylation of the proline moiety | 4.4.2. Final Methylation Step |
| LmbG | S-methylation of the sulfur atom | 4.4.2. Final Methylation Step |
Role of PLP-dependent Enzymes (LmbF, CcbF)
Pyridoxal-5'-phosphate (PLP)-dependent enzymes play a crucial role in the diversification of lincosamide biosynthesis. nih.govacs.org Specifically, LmbF and CcbF are two such enzymes involved in the biosynthesis of this compound A and celesticetin (B1194208), respectively. nih.govacs.org Despite recognizing similar S-glycosyl-L-cysteine substrates, these enzymes catalyze different reactions, leading to distinct S-functionalization in the final products. nih.govacs.org
LmbF, involved in this compound biosynthesis, catalyzes thiol formation through a β-elimination reaction. nih.govacs.orgresearchgate.net This reaction is a PLP-dependent cleavage of the C-S bond, removing a significant portion of the S-cysteine residue. researchgate.net The resulting thiol is an intermediate in the pathway. In contrast, CcbF, found in the celesticetin pathway, catalyzes an oxygen-dependent conversion involving decarboxylation-coupled oxidative deamination of the cysteinyl group, leading to the formation of an S-acetaldehyde. nih.govacs.org Structural and functional analyses, including X-ray crystallography and molecular dynamics simulations, have provided insights into how active-site residues in LmbF and CcbF influence substrate binding and reaction outcome, explaining the diversification in their catalytic functions. nih.govrcsb.org
Sulfur Incorporation Mechanisms (LmbT, LmbV, LmbJ, LmbE, LmbG)
Sulfur incorporation is a critical aspect of this compound biosynthesis, involving several dedicated enzymes. The sulfur atom in this compound originates from mycothiol (MSH). researchgate.netrsc.org
The process begins with LmbT, a glycosyltransferase, which catalyzes the substitution of GDP in a GDP-activated lincosamide intermediate with ergothioneine (EGT). wikipedia.orgresearchgate.netpnas.orgacs.org This results in the formation of an EGT-lincosamide conjugate. pnas.orgacs.org Subsequently, LmbV catalyzes the displacement of EGT in this conjugate with mycothiol (MSH), forming an α-S-linked MSH-lincomycin conjugate. wikipedia.orgresearchgate.netpnas.orgacs.org
LmbE, an enzyme with homology to mycothiol-S-conjugate amidase, is responsible for cleaving the mycothiol moiety from the MSH-lincomycin conjugate. wikipedia.orgpnas.orgacs.org This cleavage is essential for the pathway to proceed. wikipedia.org Following the action of LmbE, other enzymes, including LmbIH, LmbQ, LmbJ, and LmbF, further process the intermediate. wikipedia.org LmbJ is an N-methyltransferase that N-methylates the 4-propyl-L-proline moiety. rsc.org While it was previously thought to act at a later stage, studies suggest that LmbJ preferentially acts on a deacetylated intermediate. rsc.org Finally, LmbG, a SAM-dependent S-methyltransferase, catalyzes the S-methylation of the intermediate generated by LmbF, yielding this compound. wikipedia.orgacs.orgrsc.org
Biosynthetic Gene Clusters and Regulation
The genes responsible for this compound biosynthesis are organized into a biosynthetic gene cluster (BGC) in Streptomyces lincolnensis. nih.govpnas.org This cluster, known as the lmb cluster, contains numerous genes encoding the enzymes and regulatory proteins necessary for this compound production. nih.govasm.orgresearchgate.net
The lmb gene cluster has been identified and characterized in different strains of S. lincolnensis, including the wild-type strain NRRL 2936 and the overproducing strain 78-11. nih.govpnas.orgasm.org The cluster typically comprises around 26 open reading frames (ORFs) with putative biosynthetic or regulatory functions, along with resistance genes. nih.govasm.org The organization of the lmb cluster appears largely conserved among this compound-producing strains, although it can be located in different genomic contexts. nih.gov
Detailed studies have characterized the roles of many genes within the cluster, elucidating their involvement in specific steps of the biosynthetic pathway, such as the synthesis of the 4-propyl-L-proline and amino-octose moieties, condensation, and post-condensation modifications. wikipedia.orgpnas.org For instance, genes like lmbB1, lmbB2, lmbW, lmbA, and lmbX are involved in 4-propyl-L-proline biosynthesis, while genes such as lmbR, lmbN, lmbP, lmbK, lmbO, lmbM, lmbL, lmbS, and lmbZ are associated with the formation of the amino-octose unit. wikipedia.orgpnas.org
Regulation of this compound biosynthesis is mediated by several regulatory genes located both within and outside the lmb gene cluster. asm.orgresearchgate.netmdpi.comnih.gov
One significant regulatory gene within the lmb cluster is lmbU. asm.orgresearchgate.netnih.gov LmbU has been identified as a novel transcriptional regulator that positively promotes this compound biosynthesis. asm.orgnih.govscispace.com Inactivation of lmbU can completely abolish this compound production, while its overexpression significantly influences production levels. asm.org LmbU acts by activating the expression of certain lmb genes, such as lmbA, lmbC, lmbJ, and lmbW, and repressing others, like lmbK and lmbU itself. asm.orgnih.govscispace.com LmbU can bind directly to specific sequences upstream of its target genes. asm.orgscispace.com
Outside the lmb cluster, transcriptional regulators like SLCG_Lrp and SLCG_2185 play roles in modulating this compound production. mdpi.comnih.govresearchgate.net SLCG_Lrp, a transcriptional regulator of the Lrp family, has been identified as a positive regulator of this compound biosynthesis. mdpi.comnih.govresearchgate.net It directly stimulates the transcription of several genes within the lmb cluster, including structural, resistance, and regulatory genes like lmbU. nih.gov SLCG_Lrp also regulates the expression of other regulatory genes, including SLCG_2185. mdpi.comresearchgate.net SLCG_2185, a FadR family transcriptional regulator, has been shown to be correlated with this compound production and transcriptionally stimulates the this compound biosynthetic cluster. mdpi.com Overexpression of SLCG_2185 can promote this compound production. mdpi.com Other regulatory genes influenced by SLCG_Lrp include SLCG_2388, SLCG_3009, and SLCG_3141. mdpi.comresearchgate.net
Transcriptional regulation is a key mechanism controlling the expression of genes involved in this compound biosynthesis. Regulators like LmbU and SLCG_Lrp exert their effects by binding to the promoter regions of target genes, thereby influencing their transcription levels. asm.orgmdpi.comscispace.comnih.gov
LmbU's regulatory mechanism involves both activation and repression of lmb genes. asm.orgnih.govscispace.com Its binding to specific DNA sequences upstream of genes like lmbA and lmbW activates their expression, promoting this compound biosynthesis. asm.orgscispace.com
SLCG_Lrp positively regulates this compound biosynthesis by directly activating the transcription of numerous genes within the lmb cluster. nih.gov It also participates in a broader regulatory network, influencing the expression of other regulatory genes that, in turn, impact this compound production. mdpi.comresearchgate.net For example, SLCG_Lrp downregulates SLCG_2185, which is a positive regulator of the lmb cluster, indicating a complex interplay between these regulators. mdpi.com
Studies utilizing techniques like RNA sequencing and RT-qPCR have helped to delineate the transcriptional regulatory networks controlled by these factors, revealing widespread effects on the expression of genes within and outside the lmb cluster, impacting not only biosynthesis but also other cellular processes. mdpi.comnih.govresearchgate.net
Lincomycin Derivatives and Structural Modifications
Semisynthetic Derivatives (e.g., Clindamycin)
Clindamycin (B1669177) stands as the most prominent semisynthetic derivative of lincomycin. wikipedia.orgwikipedia.org It was first synthesized in 1966 and introduced to the market in 1968. wikipedia.org The chemical transformation involves the 7(S)-chloro-substitution of the 7(R)-hydroxyl group of this compound. wikipedia.org This modification results in a compound with significantly enhanced antibacterial potency compared to the parent this compound, often cited as 4 to 8 times stronger. patsnap.comgoogle.com Clindamycin has largely replaced this compound in clinical practice due to its higher efficacy and a wider range of susceptible organisms. nih.govpatsnap.com
The synthesis of clindamycin hydrochloride from this compound hydrochloride typically involves chlorination and hydrolysis steps. One described process utilizes this compound hydrochloride as the starting material in a solvent system, followed by alkaline hydrolysis to obtain clindamycin free base, and subsequent salt formation with hydrochloric acid in a solvent like acetone (B3395972) to yield clindamycin hydrochloride. patsnap.comgoogle.com
Rational Design and Synthesis of Novel Derivatives
Rational design and synthesis efforts have focused on modifying specific positions of the this compound structure to improve its antibacterial activity, particularly against resistant strains. researchgate.netnih.govchemrxiv.orgnih.gov These efforts often involve multi-step chemical synthesis to introduce desired functional groups. nih.gov
Modifications at C-6 and C-7 Positions
Modifications at the C-6 and C-7 positions of the this compound structure have been a key area of investigation for generating derivatives with improved activity against resistant bacteria, such as Streptococcus pneumoniae and Streptococcus pyogenes carrying the erm gene. researchgate.netnih.govnih.govnih.gov
Research has explored introducing substituted pipecolinic acid at the 6-amino group and a para-substituted phenylthio group at the C-7 position. researchgate.netnih.gov Palladium-catalyzed cross-coupling has been employed as a key reaction in the synthesis of such derivatives. researchgate.netnih.gov Studies have shown that analogs possessing 4'-cis-(cyclopropylmethyl)piperidine at the C-6 position exhibit significantly strong antibacterial activities against these resistant pathogens. researchgate.netnih.gov Further transformation of the C-7 substituent in these analogs, particularly introducing a para-heteroaromatic-phenylthio group, has led to derivatives with potent activities. nih.gov
Another approach involved modifying the C-7 position with a 5-aryl-1,3,4-thiadiazol-2-yl-thio group. researchgate.netnih.gov Dual modifications at both C-6 and C-7 have demonstrated improved antibacterial activities compared to single modifications at the C-7 position. nih.gov For instance, derivatives with a 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl group at C-7 and modifications at the 4'-position have shown potent activity against resistant S. pneumoniae and S. pyogenes. nih.gov
Optimization of N-6 Substituents
Optimization of substituents at the N-6 position (part of the pyrrolidine (B122466) moiety) has also been explored to enhance antibacterial activity. nih.govnih.gov While the provided search results specifically mention optimization of an N-6 substituent in the context of dual C-6 and C-7 modifications, the focus is on the interplay between these positions. nih.gov The pyrrolidine moiety itself is known to be a site where substitutions can dramatically enhance activity. nih.gov
4'-Alkyl-4'-depropyllincomycins
The synthesis and activity of 4'-alkyl-4'-depropyllincomycins have been investigated. These derivatives involve modifications to the propyl chain attached to the pyrrolidine ring. nih.govnih.govasm.org Chemical synthesis can be a multi-step and costly process for preparing these analogs. nih.gov Studies have shown that 4'-alkyl derivatives, particularly those with butyl, pentyl, and hexyl chains, can exhibit broader antimicrobial spectra and higher activity than this compound. nih.gov Specifically, 4'-butyl-4'-depropylthis compound and 4'-pentyl-4'-depropylthis compound have been produced and tested, with 4'-pentyl-4'-depropylthis compound showing greater activity than this compound against clinical Staphylococcus isolates with low-level lincosamide resistance. nih.govnih.govasm.org
Mutasynthesis Approaches for Derivative Production
Mutasynthesis offers an alternative strategy for generating this compound derivatives by exploiting the biosynthetic machinery of the producing organism, Streptomyces lincolnensis. nih.govnih.govrsc.orgrsc.orgcuni.cz This approach involves using mutant strains deficient in the biosynthesis of a specific precursor and feeding them with modified versions of that precursor. nih.govnih.gov
For this compound, the biosynthesis involves the condensation of two precursors: 4-propyl-L-proline (PPL) and methylthiolincosamide (MTL). wikipedia.orgnih.gov Mutasynthesis has been successfully applied by deleting the lmbX gene in Streptomyces lincolnensis, which is involved in the biosynthesis of PPL. nih.govnih.gov Feeding this mutant strain with PPL derivatives, such as 4-butyl-L-proline and 4-pentyl-L-proline, has resulted in the production of 4'-butyl-4'-depropylthis compound and 4'-pentyl-4'-depropylthis compound. nih.govnih.govasm.org This method can yield derivatives in high titers without contamination from the natural product. nih.govnih.gov The relaxed substrate specificity of certain enzymes in the this compound biosynthetic pathway, such as LmbC which activates the amino acid unit, facilitates the incorporation of precursor analogues. rsc.org
Mutasynthesis has also been used to generate novel hybrid lincosamides by combining elements from the biosynthetic pathways of this compound and other lincosamides like celesticetin (B1194208). rsc.org
Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound structure impact its antibacterial activity. These studies guide the rational design of novel derivatives.
Key findings from SAR studies on this compound and its derivatives include:
The configuration of the first five asymmetric carbons of the sugar residue with the thioglycolic moiety in the alpha-position is essential for maintaining or enhancing antibiotic activity. nih.gov
The nitrogen on carbon 6 with the R configuration is also a prerequisite for activity. nih.gov
Substitutions at the C-7 position and within the pyrrolidine moiety can dramatically enhance activity. nih.gov
Modifications at C-7, particularly with aryl-thio substituents, have shown improved activity against macrolide-resistant Streptococcus strains. researchgate.netnih.govnih.gov
The introduction of a cyclopropylmethyl group to the pipecolic acid moiety (a ring-expanded proline analog) in the this compound framework has resulted in derivatives with potent activity against resistant S. pneumoniae and S. pyogenes. researchgate.net
Studies on 4'-alkyl-4'-depropyllincomycins indicate that increasing the alkyl chain length can enhance activity against certain resistant strains. nih.govasm.orgacs.org
SAR studies often involve synthesizing a series of analogs with systematic modifications and evaluating their antibacterial potency against a range of pathogens, including resistant isolates. researchgate.netnih.govnih.govnih.govasm.org Data from these studies, such as minimum inhibitory concentrations (MICs), are used to establish relationships between structural features and biological activity. chemrxiv.org
Here is a table summarizing some reported SAR findings related to modifications at C-6 and C-7:
| Modification Position | Type of Modification | Observed Effect on Activity (vs. Resistant Strains) | Source(s) |
| C-6 | Substituted pipecolinic acid (e.g., 4'-cis-(cyclopropylmethyl)piperidine) | Significantly strong activity | researchgate.netnih.gov |
| C-7 | Para-substituted phenylthio group | Potent activity (especially with C-6 modification) | researchgate.netnih.gov |
| C-7 | 5-aryl-1,3,4-thiadiazol-2-yl-thio group | Activity against macrolide-resistant strains | researchgate.netnih.gov |
| C-6 and C-7 (Dual) | Specific combinations of C-6 and C-7 modifications | Improved activity compared to single modifications | nih.gov |
Note: This table is a simplified representation of complex SAR data and specific activity levels are dependent on the exact substituents and tested organisms.
Further detailed research findings often involve comparisons of MIC values for various derivatives against panels of bacterial strains with defined resistance mechanisms. These studies provide quantitative data on the impact of specific structural changes.
For example, research on 4'-alkyl-4'-depropyllincomycins showed varying degrees of activity against different Staphylococcus strains. While specific MIC data varies between studies and strains, the general trend indicates that certain alkyl chain lengths at the 4' position can lead to improved activity against resistant isolates compared to the propyl group in natural this compound. nih.govasm.org
Microbiological Activity and Spectrum of Lincomycin
Activity against Gram-Positive Bacteria (e.g., Streptococcus, Staphylococcus, Pneumococcus)
Lincomycin is effective against most common Gram-positive pathogens. pfizer.com In vitro studies have indicated activity against Staphylococcus aureus, Staphylococcus albus, β-hemolytic Streptococcus, Streptococcus viridans, and Diplococcus pneumoniae (Streptococcus pneumoniae). pfizer.comresearchgate.net Clinical infections caused by susceptible strains of streptococci, pneumococci, and staphylococci are indicated uses for this compound, particularly in patients with penicillin allergies or when penicillin is inappropriate. drugbank.compfizermedicalinformation.com
The activity of this compound against Staphylococcus aureus and streptococci/pneumococci can be influenced by inoculum size. Studies have shown that with lower inoculum sizes (e.g., 104 cells per mL), this compound is highly active and bactericidal against S. aureus. nih.gov However, with increasing inoculum sizes (e.g., 105 cells per mL or greater), the activity becomes primarily bacteriostatic, with significant losses of bactericidal activity observed at very high inoculum levels (> 107 cells). nih.gov For streptococci and pneumococci, the effect of inoculum size on minimal inhibitory concentration (MIC) values is less marked, although the mean minimal bactericidal concentration (MBC) can increase with higher inocula. nih.gov
Susceptibility data for some pathogenic bacteria include MIC ranges: Staphylococcus aureus (0.2 μg/mL - 32 μg/mL), Streptococcus pneumoniae (0.05 μg/mL - 0.4 μg/mL), and Streptococcus pyogenes (0.04 μg/mL - 0.8 μg/mL). wikipedia.org
| Bacterium Species | MIC Range (μg/mL) |
| Staphylococcus aureus | 0.2 - 32 |
| Streptococcus pneumoniae | 0.05 - 0.4 |
| Streptococcus pyogenes | 0.04 - 0.8 |
This compound has also shown effectiveness against Streptococcus agalactiae isolates, particularly in combination with other antibiotics. veterinaryworld.orgnih.gov
Activity against Anaerobic Bacteria (e.g., Bacteroides, Clostridium)
This compound is effective against anaerobic bacteria. drugbank.com In vitro studies indicate activity against Clostridium tetani and Clostridium perfringens. pfizer.compfizermedicalinformation.com While this compound is active against anaerobic bacteria, its related compound, clindamycin (B1669177), is generally considered more potent in this regard. drugbank.com Resistance to clindamycin, and by extension potentially this compound due to cross-resistance, has been increasing among certain anaerobic bacteria, including Bacteroides and Clostridium species. dvm360.com Resistance rates for clindamycin in human Bacteroides have been reported as high as 44%, and in Clostridium difficile as high as 67%. dvm360.com In small animals, resistance in Bacteroides sp. and Clostridium sp. has been reported up to 17% and 20%, respectively. dvm360.com Resistance is often mediated by erm genes, which modify the ribosomal binding site. europa.eudvm360.com
This compound has shown effectiveness in the treatment and metaphylaxis of necrotic enteritis caused by Clostridium perfringens in broilers. europa.eu Studies have concluded that the susceptibility pattern of C. perfringens to this compound has not significantly changed over 25 years, although definitive evidence regarding clinical resistance of strains with high MICs is lacking. europa.eu
Regarding Clostridium ramosum, most isolates have been found to be resistant to this compound. nih.gov
Activity against Mycoplasmas
This compound is active against Mycoplasma species. wikipedia.orgguidetopharmacology.orgymaws.com It has been used to prevent chronic respiratory disease (CRD) associated with Mycoplasma in chickens. veterinaryworld.orgnih.gov this compound is active against Mycoplasma hyopneumoniae. europa.eu Studies have shown that the susceptibility pattern of M. hyopneumoniae to this compound has not significantly changed over the last 20-25 years. europa.eu Clinical data has demonstrated the effectiveness of this compound in the treatment and metaphylaxis of enzootic pneumonia caused by M. hyopneumoniae. europa.eu
While this compound alone has activity against mycoplasmas, the combination of this compound and spectinomycin (B156147) is often more effective against these pathogens, with both antibiotics showing lower effectiveness when used individually. tandfonline.comd-nb.info For instance, the combination of this compound and spectinomycin has shown high effectiveness against Mycoplasma synoviae in vitro, improving the efficacy compared to either antibiotic alone. d-nb.info However, some studies have reported high MIC values for this compound against Mycoplasma iowae isolates. tandfonline.com
| Mycoplasma Species | This compound Activity | Notes |
| Mycoplasma hyopneumoniae | Active | Susceptibility stable over time. europa.eu |
| Mycoplasma synoviae | Active (in combo) | Combination with spectinomycin is more effective. d-nb.info |
| Mycoplasma iowae | Low susceptibility | High MIC values observed in isolates. tandfonline.com |
Synergistic Effects with Other Antimicrobials (e.g., Silver Nanoparticles)
This compound is commonly combined with other antimicrobials to enhance its effectiveness and achieve synergistic or complementary effects on the antibacterial spectrum and mechanism. veterinaryworld.orgnih.gov Examples of antimicrobials this compound is often combined with include kitasamycin, spectinomycin, diclazuril, and bacitracin. veterinaryworld.orgnih.gov
Research has explored the synergistic effects of this compound in combination with silver nanoparticles (AgNPs). Studies have shown that a mixture of AgNPs and this compound can enhance the antibacterial activity of the antibiotic against certain microorganisms, such as Bacillus cereus and Proteus mirabilis. mdpi.comresearchgate.net This combination has demonstrated improved antibacterial biological activity compared to this compound or AgNPs alone. researchgate.net The synergistic action of AgNPs and this compound has also been suggested in inhibiting biofilm formation. mdpi.com The mechanism may involve AgNPs affecting microbial resistance by influencing genes responsible for antibacterial activity. rdd.edu.iq
Another example of synergistic interaction is the combination of this compound with natural snail mucin against Streptococcus pneumoniae. researchgate.net Studies using the checkerboard method have revealed greater synergy in equal ratio combinations (50:50) of mucin and this compound against tested strains. researchgate.net
Inhibition of Biofilm Formation
The effect of this compound on biofilm formation can vary depending on the bacterial species and concentration. Exposure to sub-minimal inhibitory concentrations (sub-MICs) of this compound has been shown to influence biofilm formation in certain bacteria. frontiersin.org
In the case of Clostridium perfringens, exposure to low doses of this compound has tended to lead to a diminution of the biofilm formed. researchgate.net This phenomenon was particularly observed in poultry clinical isolates. researchgate.net
Conversely, studies on Streptococcus suis have shown that exposure to sub-MIC concentrations of this compound can increase biofilm formation. frontiersin.org In one study, this compound increased biofilm production in eight out of eleven tested clinical strains of S. suis. frontiersin.org This suggests that commonly used sub-MICs of this compound could potentially contribute to increased survival and persistence of S. suis within the respiratory tract of swine by promoting biofilm formation. frontiersin.org
The combination of this compound with silver nanoparticles has also suggested a combined action in inhibiting the formation of biofilm by certain microorganisms. mdpi.com
Pharmacological Research on Lincomycin
Pharmacokinetics and Pharmacodynamics in Research Models
Pharmacokinetic studies in research models aim to characterize how lincomycin is absorbed, distributed, metabolized, and excreted, while pharmacodynamic research explores its mechanism of action and effects at the cellular and organismal levels.
Absorption, Distribution, and Excretion Studies
Research in various animal models has explored the absorption characteristics of this compound following different routes of administration. For instance, in dogs, this compound was rapidly absorbed after intramuscular injection, reaching peak serum concentrations within 30 minutes. inchem.org Oral administration in dogs resulted in peak plasma concentrations occurring within 1-2 hours. inchem.org In broiler chickens, oral administration led to maximum serum concentrations within approximately 1.24 hours. ekb.eg The bioavailability after intramuscular administration in cats was reported to be 82.55% ± 23.64%. nih.gov Oral administration in cats showed a bioavailability of 81.78% ± 24.05%. researchgate.net
Excretion studies indicate that both urine and bile are significant routes of elimination for this compound. Following intramuscular or intravenous administration of a 600 mg dose in humans, urinary excretion ranged from 1.8% to 30.3% of the administered dose. pfizermedicalinformation.comnih.gov Bile is also considered an important route of elimination. pfizermedicalinformation.comnih.gov In dogs, 14% of an oral dose was excreted in urine and 77% in feces, with a total recovery of 92%. fao.org In pigs, high concentrations were found in urine, confirming rapid excretion. fao.org In cows, approximately 32% of the dose was excreted in urine, independent of the administration route. fao.org Fecal excretion in pigs was essentially complete within 48 hours. fao.org
Tissue Distribution and Concentrations
This compound demonstrates significant distribution into most body tissues. pfizermedicalinformation.com Studies in dogs have detected this compound in lung, liver, kidney, muscle, bile, spinal fluid, and serum after oral dosing. inchem.org In pigs, the highest tissue concentrations following intramuscular or oral administration were observed at injection sites, followed by the kidney, liver, muscle, and fat. fao.org High concentrations of the active form have been observed in the intestine. europa.eu
Research in cats has specifically investigated bone and skin tissue concentrations. Thirty to 45 minutes after intravenous administration, this compound bone concentrations were 9.31 ± 1.75 μg/mL, while intramuscular administration resulted in bone concentrations of 3.53 ± 0.28 μg/mL at the same time point. nih.gov Skin concentrations in cats two hours after administration were 17.26 μg/mL ± 1.32 μg/mL intravenously and 16.58 μg/mL ± 0.90 μg/mL orally. researchgate.net The corresponding skin:plasma ratios were 2.08 ± 0.47 (intravenous) and 1.84 ± 0.97 (oral). researchgate.net
Half-life in Various Physiological Conditions
The biological half-life of this compound after intramuscular or intravenous administration in humans is approximately 5.4 ± 1.0 hours. pfizermedicalinformation.com However, the half-life can vary depending on the species and physiological conditions. In cats, the elimination half-life after intravenous administration was 4.20 h ± 1.12 h. researchgate.net In buffalo calves, the elimination half-life was reported as 3.30 ± 0.08 hours. researchgate.net In broiler chickens, the elimination half-life after oral administration was approximately 7.041 ± 0.402 hours. ekb.eg The serum half-life is prolonged in patients with impaired hepatic or renal function. pfizermedicalinformation.comnih.gov
Protein Binding Characteristics
This compound serum protein binding has been shown to vary significantly depending on the dose, ranging from 28% to 86% in one study. drugbank.com Protein binding generally decreases with increasing serum concentration, suggesting saturable binding. drugbank.com Research using ultrafiltration has provided direct evidence of saturable serum protein binding, indicating the involvement of at least two distinct classes of binding sites. nih.gov It has been suggested that this compound, similar to clindamycin (B1669177), primarily binds to α1-acid glycoprotein, which is consistent with studies in both humans and animals. drugbank.com Studies on the interaction of this compound with bovine and human serum albumin using biophysical approaches have suggested non-specific interaction behavior with these proteins in their native state, with interactions observed in the presence of surfactants. researchgate.net
| Parameter | Value (Human) | Value (Cats, IV) researchgate.net | Value (Cats, IM) nih.gov | Value (Buffalo Calves, IV) researchgate.net | Value (Broiler Chickens, Oral) ekb.eg |
| Biological Half-life | 5.4 ± 1.0 hours pfizermedicalinformation.com | 4.20 ± 1.12 hours | 3.56 ± 0.62 hours | 3.30 ± 0.08 hours | 7.041 ± 0.402 hours |
| Protein Binding | 28-86% (dose-dependent) drugbank.com | Not specified | Not specified | Not specified | Not specified |
Influence of Renal and Hepatic Impairment
Research indicates that renal and hepatic impairment can significantly influence the pharmacokinetics of this compound. The serum half-life of this compound may be prolonged in patients with severe renal impairment compared to those with normal renal function. pfizermedicalinformation.comnih.gov Similarly, in patients with hepatic impairment, the serum half-life may be twofold longer than in patients with normal hepatic function. pfizermedicalinformation.comnih.gov Hemodialysis and peritoneal dialysis are not effective in removing this compound from the serum. pfizermedicalinformation.comnih.gov
Drug-Drug Interactions (Research Perspectives)
Research has explored potential drug-drug interactions involving this compound, particularly concerning its neuromuscular blocking properties. This compound has been shown to possess neuromuscular blocking effects, which may enhance the action of other neuromuscular blocking agents. fda.govpfizermedicalinformation.com Therefore, caution is advised when using this compound in patients receiving such agents. fda.govpfizermedicalinformation.com Specific neuromuscular blocking agents that may interact with this compound include atracurium, cisatracurium, pancuronium (B99182), rocuronium, succinylcholine, and vecuronium. pdr.netrxlist.com
Other potential interactions explored in research include those with amoxapine, aripiprazole (B633), articaine, and ascorbic acid. Amoxapine and aripiprazole may increase the neurotoxic activities of this compound. drugbank.com The risk or severity of methemoglobinemia can be increased when this compound is combined with articaine. drugbank.com Ascorbic acid may decrease the therapeutic efficacy of this compound. drugbank.compdr.net Additionally, the risk or severity of neuromuscular blockade may be increased when this compound is combined with chloroquine, clindamycin, oxytetracycline, or paromomycin. drugbank.com The therapeutic efficacy of pancuronium can be increased when used in combination with this compound. drugbank.com
| Interacting Drug Category | Potential Interaction | Research Finding Highlights |
| Neuromuscular Blocking Agents | Enhanced neuromuscular blockade | This compound has neuromuscular blocking properties that may enhance these agents. fda.govpfizermedicalinformation.com |
| Certain Antipsychotics | Increased neurotoxic activities of this compound | Amoxapine and Aripiprazole may increase neurotoxic effects. drugbank.com |
| Certain Local Anesthetics | Increased risk of methemoglobinemia | Articaine may increase this risk when combined with this compound. drugbank.com |
| Ascorbic Acid | Decreased therapeutic efficacy of this compound | Coadministration may result in reduced efficacy. drugbank.compdr.net |
| Other Antibiotics (Certain) | Increased risk of neuromuscular blockade | Chloroquine, Clindamycin, Oxytetracycline, Paromomycin may increase this risk. drugbank.com |
| Pancuronium | Increased therapeutic efficacy of Pancuronium | This compound may enhance the effect of Pancuronium. drugbank.com |
Interactions with Neuromuscular Blocking Agents
Research indicates that this compound possesses neuromuscular blocking properties and can enhance the effects of other neuromuscular blocking agents nih.govpfizer.comfda.gov. This potentiation has been observed with various agents, including ether, tubocurarine, and pancuronium nih.gov. Studies on isolated nerve and nerve-muscle preparations have investigated the site of this blockade. In rat diaphragm preparations, both clindamycin (a derivative of this compound) and this compound depressed the response to nerve stimulation and direct muscle stimulation in parallel, suggesting a predominant effect on the muscle nih.gov. Clindamycin was found to be fivefold more potent than this compound in this effect nih.gov. This compound also demonstrated some depressant effect on nerve-muscle transmission, as indicated by its interaction with d-tubocurarine nih.gov.
The mechanism by which lincosamides like this compound potentiate neuromuscular blockade is complex and not fully understood, but suggested mechanisms include a reduction in the evoked release of acetylcholine, a decrease in the sensitivity of nicotinic receptors, and a channel blockade medcraveonline.com. This channel block mechanism may contribute to the difficulty in reversing neuromuscular blockade when lincosamides have been used medcraveonline.com.
Antagonism with Macrolides (e.g., Erythromycin)
Antagonism between this compound and macrolide antibiotics such as erythromycin (B1671065) has been demonstrated, particularly in in vitro studies fda.govdrugbank.comdrugs.comnih.gov. This antagonism is attributed to competitive binding to the 50S ribosomal subunit of bacteria drugs.comeuropa.eu. Both this compound and erythromycin bind to the large ribosomal subunit in the same region of the 23S rRNA, which is the peptidyl transferase center drugbank.comtandfonline.comnih.govasm.org.
Studies have shown that macrolides, lincosamides, and streptogramin B compounds bind to the large ribosomal subunit and inhibit bacterial translation tandfonline.com. Competitive binding for the 50S ribosomal subunit has been shown for macrolides and lincosamides asm.org. Research using Staphylococcus strains resistant to erythromycin but sensitive to this compound has demonstrated that erythromycin can increase the minimum inhibitory concentrations of this compound, indicating an antagonistic action nih.gov. This antagonism appears to result from an altered metabolism stimulated by erythromycin in erythromycin-resistant staphylococci nih.gov.
The binding of these antibiotics to the ribosome is complex, involving overlapping binding sites at the peptidyltransferase domain asm.orgnih.gov. Studies investigating the kinetics of binding have shown that this compound can induce a conformational change in ribosomes when binding to lincosamide-ribosome complexes, affecting the affinity for other antibiotics like virginiamycin S nih.gov.
Interactions with Oral Contraceptives
The potential for this compound to interact with oral contraceptives has been suggested, primarily based on the theoretical mechanism involving the disruption of intestinal flora drugs.comvinmec.com. Estrogen components of oral contraceptives undergo conjugation and are excreted in bile into the intestine drugs.com. Intestinal bacteria possess hydrolytic enzymes that break down these conjugates, allowing the active estrogenic hormone to be reabsorbed via enterohepatic cycling, which helps maintain estrogen levels drugs.com.
It has been hypothesized that broad-spectrum antibiotics, including this compound, could reduce the population of intestinal bacteria, thereby interfering with this enterohepatic cycling of estrogen and potentially reducing the effectiveness of estrogen-containing contraceptives drugs.comvinmec.com. However, research data supporting this interaction are limited, primarily consisting of anecdotal evidence from case reports and findings from uncontrolled or poorly controlled studies drugs.com. Most antimicrobials, with the exception of enzyme-inducing agents like rifamycins, have not been shown to significantly increase the clearance of oral contraceptive estrogens drugs.com.
Interactions with Anticoagulants (e.g., Warfarin)
The concomitant use of this compound with anticoagulants such as warfarin (B611796) may increase the risk of bleeding drugbank.compatsnap.com. Warfarin is a vitamin K antagonist that inhibits Vitamin K epoxide reductase complex subunit 1, an enzyme involved in vitamin K metabolism, which is essential for the synthesis of clotting factors drugbank.com.
While the exact mechanism of interaction between this compound and warfarin is not fully elucidated, one proposed mechanism involves alterations in the intestinal flora by the antibiotic, which could reduce the synthesis of vitamin K pdr.net. Reduced vitamin K availability could potentiate the anticoagulant effect of warfarin pdr.net. Concurrent infection itself is also considered a potential risk factor for elevated International Normalized Ratio (INR), a measure of blood clotting time pdr.net. Due to the potential for increased bleeding risk, close monitoring of patients receiving both this compound and warfarin is recommended, including increased monitoring of INR, especially when the antibiotic is initiated or discontinued (B1498344) patsnap.compdr.net.
Immunological Responses in Research Models
Research in animal models has explored the effects of this compound on immunological responses. Studies in broiler chickens have investigated the impact of this compound on immune organ development and antibody responses cabidigitallibrary.org. While this compound did not adversely affect the development of antibodies to Newcastle disease virus (NDV) or avian influenza virus (AIV) in vaccinated chickens, it did adversely affect bursal body weight ratios compared to non-medicated or other antibiotic-medicated groups cabidigitallibrary.org. However, there were no significant differences in splenic, thymic, or hepatic body weight ratios cabidigitallibrary.org.
A recent study using a mouse model to explore the effects of this compound as a growth-promoting antibiotic indicated that this compound exposure could induce metabolic and immune dysregulation nih.gov. This research suggested that this compound might cause suppression in inflammatory responses, potentially increasing susceptibility to microbial infection nih.gov. This was evidenced by the downregulation of related genes and elevated inflammatory mediators nih.gov.
Studies have also investigated the effect of this compound on angiogenic activity, which is considered a part of cell immunity pan.pl. In a mouse model, while clindamycin stimulated angiogenic response, this compound did not alter neovascular response pan.pl.
Toxicological Research and Environmental Fate of Lincomycin
Acute and Sub-acute Toxicity Studies in Research Animals
Toxicological studies in various laboratory animals have been conducted to assess the effects of lincomycin. Acute oral toxicity studies in rats and mice indicated that the lethal dose 50% (LD50) for different grades of this compound hydrochloride was consistently above 5000 mg/kg body weight (bw). europa.eu At doses of 8000 mg/kg bw and higher, signs of toxicity in these animals included prostration, depression, diarrhea, and convulsions. europa.eu
Parenteral administration demonstrated higher toxicity compared to oral administration. Acute intravenous LD50 values were 214 mg/kg bw in mice and 342 mg/kg bw in rats. europa.eu The acute subcutaneous LD50 in newborn rats (783 mg/kg bw) was considerably lower than in adult rats (9778 mg/kg bw). europa.eu
Repeated-dose toxicity studies in rats were conducted in the 1960s. europa.eu A three-generation reproduction study in Sprague-Dawley rats fed diets containing this compound hydrochloride at various concentrations (0, 0.375, 0.75, or 1.5 mg/kg bw/day of premix grade, and 1.5 or 100 mg/kg bw/day of USP grade) showed no adverse effects on any parameters at any dose level. europa.eu
In a subacute toxicity study in broiler chickens, this compound soluble powder was administered via drinking water for 21 days at concentrations of 64, 192, and 320 mg/gallon (1X, 3X, and 5X the recommended therapeutic dose). No adverse reactions were reported in this study. fda.gov
However, it is important to note that some antibiotics, including this compound, can produce irrelevant toxicities in certain animal species that can confound the interpretation of toxicology studies. oup.com For example, this compound can cause fatal enteritis in rabbits due to an imbalance in intestinal microflora, specifically the depression of lactobacilli and an increase in toxins produced by Clostridium perfringens and Clostridium spiroforme. oup.com A case of severe toxicity with high mortality was reported in farm rabbits due to this compound contamination in feed.
Environmental Presence and Distribution
This compound is frequently detected in the environment, largely as a result of its use in human and veterinary medicine and subsequent disposal of waste. nih.govnih.gov
Occurrence in Soil and Water Environments
This compound is commonly found in treated municipal wastewater and livestock production waste. usda.govnih.gov Environmental disposal of these wastes can introduce significant amounts of this compound into ecosystems. usda.govnih.gov this compound has been detected in sewage from hospitals. usda.gov In treated effluent from an activated sludge wastewater treatment plant in Australia, this compound was detected in every sample with an average concentration of 50 ng/L, and only 11% was removed during treatment. usda.gov
This compound is one of the most frequently detected antibiotics in soil and water environments. researchgate.net It has been regularly detected in various water matrices, including wastewater treatment plant effluents, surface waters, and groundwater. researchgate.net Studies in China found this compound residues in all sampled waters (ranging from 0.018 to 9.29 ng/mL) and soils (ranging from 0.024 to 0.97 ng/g) adjacent to swine farms. nih.gov The highest concentrations were observed closest to the wastewater discharge areas and declined downstream. nih.gov this compound residues in water samples were generally higher than in soil samples at each site. nih.gov Despite being relatively persistent in the environment with a chemically stable structure, this compound has been detected in waters contaminated over ten years prior. researchgate.net
Presence in Manure and Wastewater
This compound is commonly used in swine production and is present in manure. usda.govresearchgate.net Approximately 1.2% of administered this compound was found to be excreted and present in swine manure, with concentrations ranging between 25.1 x 10^6 and 38.5 x 10^6 ng/L. usda.gov Manures are often applied to cropland, leading to the addition of this compound to soil and the potential for leaching to groundwater or movement to surface waters through runoff. usda.govresearchgate.net Studies have confirmed the capability of this compound to leach to groundwater and move to surface waters via runoff. usda.gov
In a study investigating veterinary antibiotics in a swine wastewater treatment plant, this compound was confirmed to be used and present in raw manure. nih.gov While aerobic activated sludge effectively treated most antibiotics, this compound was still detected in the effluent at a maximum concentration of 1506 µg/L. nih.gov However, lab-scale aerobic sequencing batch reactors showed 100% removal of this compound within 7 days under suitable conditions. nih.gov
Environmental Fate and Transport Mechanisms
Understanding the environmental fate and transport of this compound is crucial for assessing its potential impact. researchgate.netsoils.org
Sorption/Desorption Dynamics in Soils
Sorption and desorption are key processes influencing the mobility and fate of this compound in soils. Cation exchange is identified as a primary mechanism for this compound sorption by soil clay minerals. researchgate.netacs.orgnih.gov Studies using arid region soils showed that this compound sorption could be described by the Freundlich equation. usda.govnih.gov Freundlich adsorption coefficients (Kf) varied depending on the soil type and its organic content. usda.govnih.gov For a biosolid-treated soil (1.58% OC), the Kf was 11.98, while for a similar unamended soil (1.42% OC), it was 210.15. usda.govnih.gov A low-organic-content soil had a Kf of 5.09. usda.govnih.gov
This compound is expected to be more mobile in soil due to weaker sorption interactions compared to some other antibiotics like ofloxacin (B1677185) and trimethoprim. researchgate.net Desorption isotherms indicate that this compound retention is reduced when the solution pH is lower than its pKa. usda.govnih.gov
Data Table: Freundlich Adsorption Coefficients (Kf) for this compound in Different Soils
| Soil Type | Organic Content (%) | Freundlich Kf |
| Biosolid-treated soil | 1.58 | 11.98 |
| Unamended soil | 1.42 | 210.15 |
| Low-organic-content | Not specified | 5.09 |
Influence of Soil pH and pKa
The sorption of this compound to soil is significantly influenced by soil pH and the pKa of this compound, which ranges from 7.5 to 7.8. usda.govnih.govresearchgate.netusda.gov When the soil solution pH is below the pKa, the cationic species of this compound predominates, resulting in increased water solubility and reduced retention. usda.govnih.govusda.gov Interaction with the cation exchange complex is minimal under these conditions due to high solution cation concentrations (Ca2+ and Na+). usda.govnih.govusda.gov
Conversely, when the pH is greater than the pKa, the Kf is much higher, indicating increased sorption. usda.govusda.gov This suggests an elevated environmental risk in areas where treated wastewater is applied to soils with low pH. usda.gov this compound sorption increased as soil solution pH increased from 5.8 to 7.8, with maximum sorption occurring between pH 7.3 and 7.8, close to its pKa. researchgate.net Sorption decreased significantly at pH 8.9. researchgate.net
The enhanced sorption at lower pH is likely due to electrostatic attraction between the positively charged this compound and negatively charged soil surfaces, including clay minerals and manure-derived biochars. researchgate.netusda.gov The presence of inorganic cations like K+ and Ca2+ can suppress this compound sorption by competing for cation exchange sites. researchgate.net CaCl2 solutions showed a greater suppressive effect than KCl, possibly because acidic functional groups in soil organic matter form stable complexes with Ca2+, reducing interactions with this compound. researchgate.net Soil mineral fractions are considered a major domain for this compound sorption in Ca2+-saturated soils. researchgate.net
Smectite clay interlayer hydration status also strongly influences this compound adsorption; a less hydrated interlayer environment leads to greater sorption. acs.orgnih.gov
Data Table: Influence of pH on this compound Sorption
| Soil Solution pH | Relation to pKa (7.5-7.8) | This compound Species Dominant | Water Solubility | Sorption |
| Below pKa | Lower | Cationic | Increased | Reduced |
| Above pKa | Higher | Neutral/Anionic | Decreased | Increased |
| Near pKa (7.3-7.8) | Near | Both | Variable | Maximum |
Cation Exchange as a Primary Mechanism
Cation exchange is identified as a primary mechanism governing the sorption of this compound by soil clay minerals. This is supported by observations of pH-dependent sorption and competition with inorganic cations for binding sites acs.orgresearchgate.netnih.govacs.org. As the solution pH increases, the sorption of this compound tends to decrease, consistent with a reduction in the abundance of its cationic species in solution acs.orgresearchgate.netnih.gov. Studies have shown that the presence of inorganic cations like Ca²⁺ can diminish this compound sorption, indicating competition for cation exchange sites acs.orgresearchgate.netacs.org. This compound appears to be more competitive for sites occupied by K⁺ than by Ca²⁺ researchgate.net.
Clay interlayer hydration status also significantly influences this compound adsorption. Smectite clays (B1170129) with charge deficits in their tetrahedral layers, such as saponite, exhibit a less hydrated interlayer environment, leading to greater sorption compared to octahedrally substituted clays like montmorillonite (B579905) acs.orgnih.gov. Strongly hydrated exchangeable cations result in a more hydrated clay interlayer environment, which in turn reduces sorption acs.orgnih.gov. X-ray diffraction studies have revealed that this compound can be intercalated within the interlayers of smectite clays acs.orgnih.gov. While cation exchange capacity plays a role, sorption capacity has also been found to be limited by the clay's surface area acs.orgnih.gov. The hydration of smectite interlayers is considered a significant, though previously less recognized, factor influencing the cation exchange process of this compound on aluminosilicate (B74896) mineral surfaces acs.orgnih.gov.
Role of Organic Content and Mineral Fractions
The organic content and mineral fractions of soil play a crucial role in the sorption of this compound. Antimicrobials, including this compound, tend to form strong sorption interactions with silt and clay mineral fractions researchgate.net. The interactions between clay minerals and antibiotics are influenced by several factors, including the pH-dependent speciation of the veterinary antibiotic, ionic strength, and the surface area of the minerals researchgate.net.
Studies have shown that this compound sorption can be affected by the soil's organic carbon content. For instance, adsorption (expressed as the Freundlich constant Kf) was found to be different in soils with varying organic carbon percentages nih.gov. One study reported a Kf of 11.98 for a biosolid-treated soil (1.58% organic carbon) and a significantly higher Kf of 210.15 for a similar unamended soil (1.42% organic carbon) nih.govusda.gov. A low-organic-content soil showed a Kf of 5.09 nih.govusda.gov. These differences in adsorption can be linked to soil pH and the pKa of this compound (7.5–7.8) nih.govusda.gov. When the soil solution pH is below the pKa, the cationic species of this compound is dominant, leading to increased water solubility nih.govusda.gov. In such cases, interaction with the cation exchange complex may be minimal due to a high concentration of solution cations like Ca²⁺ and Na⁺ nih.govusda.gov.
Soil mineral fractions are considered a major domain for this compound sorption, particularly in Ca²⁺-saturated soils researchgate.net. The presence of inorganic cations in water can effectively compete with trace levels of cationic pharmaceuticals for sorption sites in soils, thereby altering their transport and transformation researchgate.net.
Biological Degradation in Aquatic Environments
Information on the biological degradation of this compound in the aquatic environment has been noted as being widely lacking, although it is considered a major removal mechanism nih.govresearchgate.net. This compound is reported to be relatively persistent in the environment due to its stable chemical structure and resistance to natural degradation researchgate.net. It has been detected in waters contaminated years prior researchgate.net.
However, some studies provide insights into its biodegradation in aquatic systems. Laboratory batch experiments have been conducted to evaluate the biological degradation of this compound in aquatic environments nih.govresearchgate.net. One study indicated that first-order degradation commenced after a start-up phase of 10–14 days, with a degradation rate constant of 0.55 d⁻¹ and a half-life of 30 hours nih.govresearchgate.net. The degradation rate constant was found to be independent of initial concentrations, provided the concentrations did not inhibit bacterial activity nih.govresearchgate.net. Biodegradation has been confirmed as an important degradation pathway for this compound in the aquatic environment nih.govresearchgate.net.
Microbial activity has been shown to accelerate this compound transformation in water and sediment samples from aquaculture ponds nih.gov. In these matrixes, this compound transformation was faster under nonsterile conditions compared to sterile conditions nih.gov.
Photodegradation Studies
Photodegradation is another process that can contribute to the transformation of this compound in the environment, particularly in aquatic systems exposed to sunlight nih.gov. Aqueous solutions of this compound have been shown to undergo photodegradation when irradiated with UV light researchgate.netkab.ac.ugoalib.com. The presence of photocatalysts like TiO₂ can noticeably accelerate the degradation of the antibiotic compared to direct photolysis researchgate.netkab.ac.ugoalib.comresearchgate.net.
Direct photolysis of this compound has been observed to involve oxidation without complete mineralization researchgate.netcapes.gov.br. In contrast, treatment with TiO₂ and UV light can result in the complete mineralization of the antibiotic researchgate.netcapes.gov.br. Degradation pathways identified during photocatalytic degradation include S- and N-demethylation and propyldealkylation researchgate.net. The mineralization process can lead to the formation of inorganic ions such as sulfate, ammonium, and nitrate (B79036) researchgate.net.
Studies have investigated the photocatalytic efficiency of different materials, including commercial TiO₂-P25, ZnO, and industrial pigments containing TiO₂, in the degradation of this compound under UV-A radiation researchgate.netscilit.commdpi.com. This compound was found to undergo efficient photocatalytic degradation in the presence of TiO₂-P25, ZnO, and industrial pigments containing only anatase researchgate.netscilit.commdpi.com. Industrial pigments containing only rutile or a mixture of rutile and anatase showed minimal photocatalytic activity scilit.commdpi.com. The composition of degradation products can vary depending on the photocatalyst used scilit.commdpi.com.
Sunlight has been identified as a factor that can accelerate this compound transformation in aquaculture pond waters and sediments nih.gov. This compound transformation was significantly faster under light conditions compared to dark conditions nih.gov.
Ecotoxicological Studies on Non-Target Organisms
Ecotoxicological studies have investigated the potential impact of this compound on various non-target organisms in the environment nih.gov. Algae are considered particularly sensitive to antibiotics compared to other trophic levels like crustaceans and fish nih.govnih.gov. This compound has been shown to exhibit toxicity to different algal strains at microgram per liter levels whiterose.ac.uk.
Effects on Algae (Scenedesmus obliquus)
Studies on the effects of this compound on the green alga Scenedesmus obliquus have shown a positive correlation between the inhibition rate of algal growth and this compound concentration mdpi.com. Based on 96-hour inhibition rates, the calculated EC₅₀ for S. obliquus was reported as 0.813 mg/L mdpi.com. This suggests that this compound exhibits a medium toxicity level to S. obliquus mdpi.com. Compared to other antibiotics like ofloxacin, sulfamethoxazole, and sulfamethazine, this compound has demonstrated higher toxicity to algae mdpi.comnih.gov.
Research also indicates that this compound may inhibit the synthesis of the D1 protein in the algal photosynthesis system, potentially leading to algal death mdpi.com.
Another study using Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata), another green alga commonly used in toxicity assessments, found that this compound at environmental concentrations (0.5 µg/L) showed a negligible impact on algal growth mdpi.comx-mol.net. However, at higher concentrations (400 µg/L), a significant growth inhibition (65.4%) was observed mdpi.comx-mol.net. Transcriptome analysis revealed that even at low and medium concentrations (0.5 and 5 µg/L), this compound altered the expression of genes involved in photosynthesis, suggesting that photosynthesis might be a more sensitive endpoint than algal growth at lower concentrations mdpi.comx-mol.net. At high concentrations, genes related to carbohydrate, carbon fixation, and nucleotide metabolism were affected, and genes involved in antioxidant defense were upregulated, indicating the occurrence of oxidative stress mdpi.comx-mol.net.
Table 1: Toxicity of this compound to Scenedesmus obliquus
| Endpoint | Concentration (mg/L) | Effect | Source |
| 96-h EC₅₀ (Growth Inhibition) | 0.813 | Medium Toxicity | mdpi.com |
Effects on Plants (Arabidopsis thaliana)
Studies investigating the effects of this compound on plants, such as Arabidopsis thaliana, have also been conducted. The EC₅₀ (14 days) of this compound on the seedling rate of A. thaliana has been reported as 35.40 mg/kg dry soil nih.gov. However, at increased this compound concentrations, no significant effect on the number of seedlings, biomass, or plant height was observed in one study nih.gov.
While some antibiotics have shown phytotoxic effects on various plants, the effects can vary depending on the specific antibiotic and plant species globalresearchonline.net. This compound has been listed among antibiotics exhibiting phytotoxic effects, though its position in the order of toxicity varied compared to other compounds like levofloxacin, chlortetracycline, and tetracycline (B611298) globalresearchonline.net.
Table 2: Toxicity of this compound to Arabidopsis thaliana
| Endpoint | Concentration (mg/kg dry soil) | Effect | Source |
| 14-d EC₅₀ (Seedling Rate) | 35.40 | Effect Observed | nih.gov |
Effects on Crustaceans (Daphnia magna)
Studies evaluating the toxicity of this compound on Daphnia magna, a common freshwater crustacean used in ecotoxicological testing, indicate a relatively low acute toxicity. In a 48-hour acute toxicity test, no activity inhibition was observed in Daphnia magna at all tested concentrations, with the EC50 (48 h) reported as >400 mg/L. mdpi.com Another study reported an LC50 (48 h) of 67.27 mg/L for Daphnia magna, categorizing this compound as poorly toxic to this species under acute exposure. researchgate.net Chronic exposure studies on Daphnia magna for 21 days did not observe survival or growth effects even at concentrations as high as 153 mg/L. nih.govresearchgate.net
Interactive Table 1: Acute Toxicity of this compound to Daphnia magna
| Endpoint | Duration | Value | Confidence Interval | Toxicity Level | Source |
| EC50 (Activity Inhibition) | 48 h | >400 mg/L | Not specified | Low | mdpi.com |
| LC50 | 48 h | 67.27 mg/L | Not specified | Poorly Toxic | researchgate.net |
Effects on Fish (Danio rerio)
Research on the effects of this compound on fish, such as Danio rerio (zebrafish), suggests low acute toxicity but potential effects under chronic exposure. An acute toxicity test (96-h LC50) for Danio rerio showed a value of >2800 mg/L. mdpi.comnih.gov Another study on Oryzias latipes (medaka) reported a 96-h LC50 exceeding 88,200 µg/L (equivalent to 88.2 mg/L), also indicating low acute toxicity. env.go.jp However, chronic exposure of Oryzias latipes to this compound at 0.42 mg/L for 30 days post-hatch resulted in a significant reduction in juvenile survival. nih.govresearchgate.net Studies on zebrafish have also investigated the genotoxic potential of this compound, evaluating effects on cell viability, DNA fragmentation, and genomic template stability. nih.gov
Interactive Table 2: Toxicity of this compound to Fish
| Species | Endpoint | Duration | Value | Source |
| Danio rerio | LC50 (Acute Toxicity) | 96 h | >2800 mg/L | mdpi.comnih.gov |
| Oryzias latipes | LC50 (Acute Toxicity) | 96 h | >88.2 mg/L | env.go.jp |
| Oryzias latipes | Juvenile Survival (Chronic Exposure) | 30 d | Significant reduction at 0.42 mg/L | nih.govresearchgate.net |
| Oryzias latipes | NOEC (Post-fertilization fatality/growth inhibition) | 90 d | 3,900 µg/L (3.9 mg/L) | env.go.jp |
Effects on Earthworms (Eisenia fetida)
The toxicity of this compound to earthworms, such as Eisenia fetida, has been assessed to understand its impact on soil ecosystems. In a 14-day toxicity test, no earthworm mortality or abnormal activity was observed at the maximum tested concentration of 15 g/kg dry soil, indicating low toxicity to Eisenia fetida. mdpi.comnih.gov The LC50 (14 d) for this compound on Eisenia fetida was reported as >15 g/kg dry soil. mdpi.comnih.gov
Interactive Table 3: Toxicity of this compound to Eisenia fetida
| Endpoint | Duration | Value | Toxicity Level | Source |
| LC50 | 14 d | >15 g/kg dry soil | Low | mdpi.comnih.gov |
Effects on Birds (Coturnix coturnix)
Studies on the toxicity of this compound to birds, specifically Coturnix coturnix (Japanese quail), have been conducted. The acute toxicity (LD50) of this compound for Coturnix coturnix was found to be >2000 mg/kg. mdpi.comnih.gov This suggests low acute toxicity to Japanese quail at the tested concentrations.
Interactive Table 4: Toxicity of this compound to Coturnix coturnix
| Endpoint | Value | Toxicity Level | Source |
| LD50 | >2000 mg/kg | Low | mdpi.comnih.gov |
Environmental Risk Assessment Methodologies
Environmental Risk Assessment (ERA) methodologies for pharmaceuticals like this compound typically involve evaluating both exposure and effects. Exposure assessment predicts environmental concentrations (PECs) in various compartments such as water and soil, considering factors like usage, excretion rates, and environmental fate processes (sorption, degradation). env.go.jpservice.gov.uk Effect assessment involves determining the toxicity of the substance to relevant environmental organisms across different trophic levels, often using endpoints like EC50 (median effective concentration) or LC50 (median lethal concentration) for acute toxicity, and NOEC (no observed effect concentration) for chronic toxicity. env.go.jpservice.gov.uknih.gov
The ratio of PEC to PNEC (Predicted No Effect Concentration) is often used to characterize the environmental risk. The PNEC is derived from toxicity data, typically by applying assessment factors to the lowest available toxicity values (e.g., EC50 or NOEC) to account for uncertainties. env.go.jpnih.gov For this compound, a PNEC of 0.14 µg/L has been obtained based on the acute toxicity to algae. env.go.jp Predicted environmental concentrations for this compound have been reported, with values around 0.017 µg/L for public freshwater bodies and generally less than 0.005 µg/L for seawater, although a maximum value of around 0.025 µg/L in freshwater has also been reported. env.go.jp
Association of Environmental this compound with Resistance Gene Dissemination
The presence of this compound in the environment, particularly in areas impacted by animal agriculture, is significantly associated with the dissemination of antibiotic resistance genes (ARGs). researchgate.netnih.govresearchgate.netnih.gov this compound use on swine farms, for instance, contributes to its accumulation in manure and wastewater, which can then introduce both this compound residues and ARGs into the surrounding soil and water environments. researchgate.netnih.govnih.gov
Studies have found significant correlations between the levels of this compound-resistance genes and this compound residues in paired water and soil samples adjacent to swine farms. nih.govnih.gov Genes such as lnu(F), erm(A), and erm(B), which confer resistance to this compound and other lincosamides or macrolides, have been detected frequently in these environments. nih.govnih.gov The presence of antibiotic residues in the environment can exert selective pressure, favoring the survival and proliferation of resistant bacteria and the transfer of ARGs between different bacterial populations, including potential pathogens. researchgate.netnih.govfrontiersin.org While the application of animal manure can lead to an increase in ARGs in soil, the concentration of these genes may decrease over time. mdpi.com However, the persistence of this compound in the environment due to its slow degradation can potentially lead to the long-term selection of resistant bacteria and the transfer of ARGs. nih.gov
Analytical Methodologies for Lincomycin Research
Chromatographic Techniques
Chromatographic methods are widely employed for the separation and analysis of lincomycin, often coupled with various detection systems to enhance sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common and versatile technique used for the quantitative determination of this compound in various samples, including bulk drug, pharmaceutical formulations, and animal-derived foods. Several validated RP-HPLC methods have been developed for this compound analysis.
One validated RP-HPLC method for this compound hydrochloride in bulk and solid dosage forms utilizes a reverse phase C18 column with a mobile phase of methanol:water (90:10 v/v) at a flow rate of 1 mL/min, with UV detection at 254 nm. This method demonstrated linearity in the concentration range of 5-25 µg/mL with a correlation coefficient of 0.9998. The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.854 µg/mL and 0.258 µg/mL, respectively. researchgate.net Mean percent recovery was reported as 99.8%. innovareacademics.in Another HPLC method for this compound hydrochloride in combined drug substance and sterile powder for oral solution used a ZORBAX SB-C18 column and an isocratic mobile phase of 0.023 M orthophosphoric acid (pH 2.3) and acetonitrile (B52724) (67:33 v/v) at 1.0 mL/min with UV detection at 210 nm. ekb.eg, ekb.eg This method showed linearity from 5.0 to 100 µg/mL with a correlation coefficient (R²) of 0.9999. ekb.eg, ekb.eg The LOD and LOQ were 1.41 µg/mL and 4.29 µg/mL, respectively. ekb.eg Recoveries ranged from 98.33% to 99.83%. ekb.eg
HPLC with UV detection has also been applied to detect this compound residues in various animal-derived food matrices after derivatization. nih.gov, mdpi.com One such method involved derivatization with p-toluene sulfonyl isocyanic acid (PTSI) and detection at 227 nm. nih.gov, mdpi.com This method achieved LODs of 25–40 μg/kg and LOQs of 40–60 μg/kg in matrices like pig liver and muscle, chicken kidney and liver, cow fat, liver, and milk, goat muscle, liver, and milk, and eggs. nih.gov Recovery rates ranged from 71.11% to 98.30%. nih.gov
HPLC methods have also been developed for the analysis of this compound in preservation solutions for transplants, using a Kinetex EVO C18 column and gradient elution with UV detection at 210 nm. mdpi.com Recoveries for this compound at different concentration levels (80%, 100%, and 120%) were 101.9%, 101.8%, and 101.6%, respectively, all within the acceptance range of 98–102%. mdpi.com
For the determination of this compound precursors in fermentation broth, HPLC with fluorescence detection has been employed, utilizing pre-column derivatization. researchgate.net
Gas Chromatography–Mass Spectrometry (GC–MS)
GC-MS is another technique used for the analysis of this compound, particularly for residue analysis in animal tissues. fao.org, mdpi.com, mdpi.com GC-MS methods often require derivatization of this compound to make it volatile. nih.gov
A GC-MS/MS method coupled with accelerated solvent extraction (ASE) has been developed for the quantitative analysis of this compound in poultry egg samples. nih.gov This method involved extraction, purification, and derivatization before GC-MS/MS detection. nih.gov The linear range for this compound was LOQ–200 μg/kg. nih.gov Recoveries ranged from 80.0% to 95.7%, with relative standard deviations (RSD) from 1.0% to 3.4%. researchgate.net The LOD and LOQ were 2.3 to 4.3 µg/kg and 5.6 to 9.5 µg/kg, respectively. researchgate.net
GC-MS has also been used in comparative analyses with microbiological methods for this compound residues in pig liver and kidney. fao.org
Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)
LC-MS/MS is a powerful and highly sensitive technique widely used for the detection and quantification of this compound, especially for trace residue analysis in complex matrices like food products and biological samples. mdpi.com, oup.com, nih.gov, mdpi.com, researchgate.net, nih.gov LC-MS/MS overcomes background interference and offers high sensitivity through multiple reaction monitoring (MRM). mdpi.com
A fast LC-MS/MS method has been developed for determining this compound in honey, muscle, milk, and egg. oup.com This method involved solid-phase extraction (SPE) clean-up and achieved low LODs: 0.05 mg/kg for honey and 0.5 mg/kg for muscle, milk, and egg. oup.com The analysis time was notably short, only 3.5 minutes. oup.com Recoveries varied between 94.2% and 125.2%. oup.com
Another HPLC-MS/MS method using a Cu-based metal-organic framework (Cu-MOF) adsorbent for SPE achieved a detection limit of 0.013 ng/mL in milk samples, with a linear range of 10–200 g/L. mdpi.com Recovery rates were between 92.3% and 97.2%. mdpi.com
LC-MS/MS methods have also been developed and validated for the confirmatory analysis of this compound residues in kidney tissue from food-producing animals. researchgate.net These methods typically involve SPE and detection in electrospray positive ionization mode. researchgate.net Validation parameters such as linearity, CCα values, recoveries (exceeding 92.5%), and reproducibility (RSD% less than 21.4%) have been reported. researchgate.net
LC-MS/MS is also used for the determination of this compound in milk and yoghurt, often employing sample preparation techniques like matrix solid-phase dispersion (MSPD) with hot water extraction. nih.gov
Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS)
UHPLC-MS/MS offers advantages in terms of speed and sensitivity compared to conventional HPLC-MS/MS. It is utilized for the detection of this compound residues, particularly in animal-derived food products. mdpi.com While specific detailed methods for this compound analysis solely by UHPLC-MS/MS were not extensively detailed in the provided snippets beyond its mention as a predominant method, its application in residue analysis suggests its capability for high-throughput and sensitive detection. mdpi.com
Spectrophotometric Methods (e.g., UV Spectrophotometry)
Spectrophotometric methods, particularly UV spectrophotometry, offer simpler and more economical approaches for this compound analysis, although they may be less sensitive or specific than chromatographic-mass spectrometric techniques. innovareacademics.in, nih.gov, nih.gov, researchgate.net, sphinxsai.com, ajgreenchem.com, sphinxsai.com
UV spectrophotometry has been used for the quantitative estimation of this compound hydrochloride in bulk and pharmaceutical formulations. researchgate.net, sphinxsai.com One method used distilled water as a solvent and measured absorbance at 196 nm. researchgate.net, sphinxsai.com This method showed linearity in the range of 5-30 µg/mL with a correlation coefficient of 0.9999. sphinxsai.com The mean recovery was 99.3%. sphinxsai.com Another UV method measured absorbance at 254 nm. researchgate.net
Visible spectrophotometric methods have also been developed, often involving derivatization reactions to produce a colored product that can be measured spectrophotometrically. sphinxsai.com One such method is based on the reaction of this compound hydrochloride with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) reagent and ferric chloride, yielding a green color with maximum absorption at 423 nm. sphinxsai.com This method was linear in the concentration range of 1 to 5 µg/mL. sphinxsai.com
A simple colorimetric method for this compound detection has been reported using HAuCl4 and NaOH, which produces a color change from colorless to blue in the presence of this compound. rsc.org This method showed a limit of colorimetric detection as low as 1 mM. rsc.org
Immunoassays (e.g., ELISA)
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), provide a rapid, simple, and cost-effective approach for screening and quantitative analysis of this compound, particularly in food matrices. mdpi.com, r-biopharm.com, algimed.com, biotica.gr, nih.gov, mybiosource.com, assaygenie.com, elabscience.com, mdpi.com These methods are based on the specific binding of antibodies to this compound. r-biopharm.com, algimed.com, biotica.gr, mybiosource.com
Competitive ELISA is a common format for this compound detection. r-biopharm.com, algimed.com, mybiosource.com, assaygenie.com In this method, this compound in the sample competes with a this compound-enzyme conjugate for binding sites on antibodies coated on a microtiter plate. r-biopharm.com, algimed.com, mybiosource.com, assaygenie.com The color intensity developed after adding a substrate is inversely proportional to the this compound concentration in the sample. r-biopharm.com, algimed.com, mybiosource.com, assaygenie.com
ELISA kits for this compound are available for detecting residues in various matrices like muscle, raw milk, egg, liver, honey, and urine. mybiosource.com, assaygenie.com, elabscience.com The sensitivity of ELISA methods for this compound can vary. An optimized indirect competitive ELISA (ic-ELISA) method for detecting this compound in pork and milk exhibited an IC50 value of 0.57 ± 0.03 µg/kg and a limit of detection (LOD) ranging from 0.81 to 1.20 µg/kg. mdpi.com Another ELISA method reported an IC50 value of 0.5 ng/mL. mdpi.com Reported detection limits for ELISA kits in various matrices include 1.5 ppb for honey and urine, and 3 ppb for muscle. assaygenie.com Another kit reported LODs of 50 ppb for raw milk and urine, and 5 ppb for eggs, muscle, and liver. elabscience.com Recovery rates for ELISA methods are generally satisfactory, for instance, ranging from 81.9% to 108.8% in pork and milk. mdpi.com
Lateral flow immunoassays (LFIA) are also being explored for this compound detection, offering rapid point-of-care testing. mdpi.com While conventional LFIA methods using gold nanoparticles (AuNPs) have detection limits in the ng/mL range (e.g., 0.4 ng/mL), more sensitive approaches like SERS-based LFIA are being investigated, showing significantly lower detection limits (e.g., 1.4 fg/mL). mdpi.com
Real-time PCR for Resistance Gene Quantification
Real-time Polymerase Chain Reaction (qPCR) is a crucial technique for quantifying genes associated with this compound resistance. The primary mechanism of resistance to lincosamides, macrolides, and streptogramin B (MLSB) is often conferred by erm genes, which encode enzymes that methylate the 23S rRNA of bacteria, reducing antibiotic binding. uq.edu.auasm.org Several classes of erm genes, including erm(A), erm(B), erm(C), erm(F), erm(T), and erm(X), contribute to this resistance. uq.edu.auasm.org
qPCR assays have been developed and validated for quantifying these erm genes in various sample types, including livestock manure and manure management systems. uq.edu.auasm.org Studies have utilized qPCR to detect and quantify multiple this compound resistance-related genes, such as lnu(F), erm(A), and erm(B), in environmental samples like water and soil adjacent to swine farms. researchgate.netnih.govnih.gov These studies have shown that erm(A), erm(B), and lnu(F) are widespread in such environments. nih.gov qPCR provides a rapid, quantitative, and cultivation-independent method for measuring the abundance of these resistance genes, which is valuable for ecological studies of antimicrobial resistance. uq.edu.auasm.org For instance, qPCR has revealed that the abundance of erm genes can be significantly reduced through methods like composting swine manure. uq.edu.auasm.org Normalization of this compound resistance gene levels is often performed using the 16S rRNA gene copy number to account for variations in bacterial abundance and extraction efficiency. researchgate.net
Method Validation Parameters
Validation of analytical methods for this compound research ensures the reliability, accuracy, and consistency of the results. Various parameters are evaluated during method validation, often following guidelines from regulatory bodies such as the ICH (International Conference on Harmonisation) and FDA (Food and Drug Administration). ekb.eginnovareacademics.innih.govresearchgate.net High-Performance Liquid Chromatography (HPLC), often coupled with UV detection or tandem mass spectrometry (MS/MS), is a commonly used technique for this compound analysis, and its methods require rigorous validation. ekb.eginnovareacademics.innih.govresearchgate.netnih.govopenveterinaryjournal.comnih.govekb.egmdpi.comnih.gov
Linearity and Range
Linearity establishes the proportional relationship between the analyte concentration and the method's response over a defined range. For this compound analysis, linearity is typically assessed by analyzing a series of standard solutions at different concentrations. ekb.eginnovareacademics.innih.govekb.egmdpi.com The linearity is often evaluated by plotting the peak area or peak area ratio against the corresponding concentration and determining the correlation coefficient (R²) and the regression equation. ekb.eginnovareacademics.innih.govekb.egmdpi.comnih.gov A high correlation coefficient (e.g., R² > 0.998) indicates good linearity within the tested range. ekb.eginnovareacademics.innih.govnih.govekb.egscirp.org The range is the interval between the upper and lower concentrations for which the method has demonstrated acceptable linearity, accuracy, and precision. ekb.egnih.govmdpi.com For example, an HPLC method for this compound hydrochloride showed linearity in the range of 5-25 µg/ml with an R² of 0.9998. innovareacademics.in Another HPLC method for this compound hydrochloride demonstrated linearity from 5.0 to 100 µg/ml with an R² of 0.9999. ekb.egekb.eg Linearity for this compound in broiler chicken plasma using HPLC showed an R² of 0.9983. nih.govopenveterinaryjournal.comnih.gov
Table 1: Examples of this compound Method Linearity and Range
| Analytical Method | Matrix | Linear Range | R² | Source |
| HPLC | Broiler Chicken Plasma | Not specified (linear) | 0.9983 | nih.govopenveterinaryjournal.comnih.gov |
| HPLC | Pharmaceutical Dosage Forms | 0.5 - 2.5 ppm | 0.998 | |
| RP-HPLC | Bulk and Solid Dosage Form | 5 - 25 µg/ml | 0.9998 | innovareacademics.in |
| HPLC | Injectable Formulation | 60% - 140% of test conc. | 0.9999 | nih.gov |
| HPLC | Broiler Chicken Plasma | 10 - 50 µg/ml | 0.9999 | nih.gov |
| HPLC | Combined Drug Substance/Oral Solution | 5.0 - 100 µg/ml | 0.9999 | ekb.egekb.eg |
| LC-UV | Transplant Preservation Solution | 30 - 150 µg/mL | 0.9998 | mdpi.com |
| HPLC-MS/MS | Feather | Not specified (linear) | 0.998 | nih.gov |
| HPLC-MS/MS | Muscle | Not specified (linear) | 0.999 | nih.gov |
| HPLC-MS/MS | Liver | Not specified (linear) | 0.995 | nih.gov |
| GC-MS/MS | Poultry Egg (whole) | LOQ - 200 µg/kg | ≥ 0.9991 | mdpi.com |
Accuracy and Precision (Intra-day and Inter-day)
Accuracy refers to the closeness of measured values to the true value, while precision indicates the reproducibility of measurements under the same conditions (intra-day) and over different days (inter-day). ekb.eginnovareacademics.innih.govekb.egmdpi.com Accuracy is often evaluated by calculating the percentage recovery of known amounts of this compound added to blank samples (standard addition method). nih.govmdpi.comnih.gov Precision is typically assessed by analyzing replicate samples at different concentration levels within the same day and on multiple consecutive days. ekb.eginnovareacademics.inekb.egmdpi.com Results for precision are commonly expressed as the relative standard deviation (RSD) or coefficient of variation (CV). ekb.eginnovareacademics.innih.govekb.egmdpi.com Acceptable validation criteria often require RSD values to be less than a certain percentage, commonly 2% or 3.3%. innovareacademics.inmdpi.comresearchgate.net For instance, an HPLC method for this compound in pharmaceutical dosage forms showed RSD values less than 2% for both accuracy and precision studies. Another HPLC method for this compound hydrochloride demonstrated intra-day and inter-day precision with %RSD values below 2%. innovareacademics.in Recovery rates for this compound in various biological matrices using HPLC-MS/MS ranged from 90.2% to 102.1%. researchgate.net
Table 2: Examples of this compound Method Accuracy and Precision
| Analytical Method | Matrix | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Source |
| HPLC | Broiler Chicken Plasma | Promising results | Not specified | Not specified | nih.govopenveterinaryjournal.comnih.gov |
| HPLC | Pharmaceutical Dosage Forms | < 2% RSD | < 2% RSD | < 2% RSD | |
| HPLC | Liposomal this compound in Biological Matrices | 90.2 - 102.1% | < 2% | < 2% | researchgate.net |
| RP-HPLC | Bulk and Solid Dosage Form | 99.8% (mean) | < 2% | < 2% | innovareacademics.in |
| HPLC | Injectable Formulation | Excellent | Within acceptance criteria | Within acceptance criteria | nih.govresearchgate.net |
| HPLC | Combined Drug Substance/Oral Solution | Within acceptance criteria | Within acceptance criteria | Within acceptance criteria | ekb.egekb.eg |
| LC-UV | Transplant Preservation Solution | 101.6% - 101.9% | ≤ 1.4% | 1.2% | mdpi.com |
| HPLC-MS/MS | Feather | Within acceptance criteria | Within acceptance criteria | Within acceptance criteria | nih.gov |
| HPLC-MS/MS | Muscle | Within acceptance criteria | Within acceptance criteria | Within acceptance criteria | nih.gov |
| HPLC-MS/MS | Liver | Within acceptance criteria | Within acceptance criteria | Within acceptance criteria | nih.gov |
| GC-MS/MS | Poultry Egg (whole) | 80.0% - 95.7% | 1.0% - 3.4% | 1.0% - 3.4% | mdpi.com |
Specificity and Robustness
Specificity (or selectivity) is the ability of an analytical method to accurately measure the analyte in the presence of other components in the sample matrix, such as excipients or degradation products. ekb.eginnovareacademics.innih.govekb.egmdpi.comscirp.orgresearchgate.net Specificity is often evaluated by analyzing blank samples, samples spiked with potential interfering substances, and stressed samples (subjected to degradation conditions). nih.govmdpi.comscirp.org The absence of interfering peaks at the analyte's retention time indicates good specificity. mdpi.com Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature. ekb.eginnovareacademics.innih.govekb.egmdpi.comscirp.org Evaluating robustness helps to ensure the method's reliability during routine use. innovareacademics.innih.gov For example, the robustness of an HPLC method for this compound was assessed by varying parameters like flow rate, injection volume, column temperature, and mobile phase composition. scirp.org
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, although not necessarily quantified with acceptable accuracy and precision. ekb.eginnovareacademics.innih.govekb.egmdpi.com The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. ekb.eginnovareacademics.innih.govekb.egmdpi.comnih.gov LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak, often defined as S/N of 3:1 for LOD and 10:1 for LOQ. nih.govmdpi.comnih.gov Alternatively, they can be calculated based on the standard deviation of the response and the slope of the calibration curve. innovareacademics.in These limits indicate the sensitivity of the analytical method. innovareacademics.innih.govresearchgate.net LOD and LOQ values for this compound vary depending on the analytical technique and the sample matrix. innovareacademics.innih.govnih.govopenveterinaryjournal.comnih.govmdpi.comnih.govmdpi.commdpi.comchrom-china.com
Table 3: Examples of this compound Method LOD and LOQ
| Analytical Method | Matrix | LOD | LOQ | Source |
| HPLC | Broiler Chicken Plasma | 13.98 µg/ml | 4.86 µg/ml | nih.govopenveterinaryjournal.comnih.gov |
| HPLC | Pharmaceutical Dosage Forms | 0.05 ppm | 0.15 ppm | |
| HPLC | Liposomal this compound in Biological Matrices | 0.025 - 0.2 µg/gm | 0.077 - 0.67 µg/gm | researchgate.net |
| RP-HPLC | Bulk and Solid Dosage Form | 0.854 µg/ml | 0.258 µg/ml | innovareacademics.in |
| HPLC | Injectable Formulation | 0.004 mg/mL | 0.013 mg/mL | nih.gov |
| HPLC | Broiler Chicken Plasma | 1.12 µg/ml | 4.86 µg/ml | nih.gov |
| HPLC-UVD | Various Animal Matrices | 25 - 40 μg/kg | 40 - 60 μg/kg | mdpi.com |
| HPLC | Combined Drug Substance/Oral Solution | Within acceptance criteria | Within acceptance criteria | ekb.egekb.eg |
| LC-UV | Transplant Preservation Solution | 24 ng | Not specified | mdpi.com |
| HPLC-MS/MS | Feather | Within acceptance criteria | Within acceptance criteria | nih.gov |
| HPLC-MS/MS | Muscle | Within acceptance criteria | Within acceptance criteria | nih.gov |
| HPLC-MS/MS | Liver | Within acceptance criteria | Within acceptance criteria | nih.gov |
| LC-MS/MS | Cow Milk | 0.013 ng/mL | Not specified | mdpi.com |
| LC-MS/MS | Lettuce (vegetative matrix) | 57 ng/g | Not specified | oup.comoup.com |
| GC-MS/MS | Poultry Egg (whole) | 2.3 - 4.3 μg/kg | 5.6 - 9.5 μg/kg | mdpi.com |
| SPE-HPLC-MS/MS | Environmental Water | 0.01 - 0.02 μg/L | 0.03 - 0.05 μg/L | chrom-china.com |
Sample Preparation and Matrix Effects in Environmental and Biological Samples
Effective sample preparation is critical for the accurate analysis of this compound in complex environmental and biological matrices due to potential interferences and the need to extract and concentrate the analyte. mdpi.comoup.com Environmental samples, such as water, soil, and even vegetative matrices like lettuce, require specific preparation methods to isolate this compound. researchgate.netmdpi.comchrom-china.comoup.comoup.com Biological samples, including animal tissues (plasma, liver, muscle, kidney, feathers), milk, and eggs, also present unique challenges for sample preparation. nih.govopenveterinaryjournal.comnih.govnih.govmdpi.comresearchgate.netmdpi.commdpi.com
Common sample preparation techniques for this compound in these matrices include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. nih.govmdpi.commdpi.commdpi.comresearchgate.net For instance, this compound extraction from broiler chicken plasma has been performed using protein precipitation with acetonitrile. nih.gov Extraction from various animal matrices like liver, muscle, kidney, milk, and eggs has involved liquid-liquid extraction followed by purification and enrichment using SPE. mdpi.com SPE using materials like C18 or specialized cartridges (e.g., Oasis PRiME HLB) is frequently employed to clean up samples and reduce matrix effects by removing interfering substances such as phospholipids. nih.govmdpi.commdpi.commdpi.comresearchgate.net Accelerated solvent extraction (ASE) has also been used for extracting this compound from poultry eggs. mdpi.com For solid matrices like feathers or tissues, grinding or homogenization is a necessary initial step. nih.govmdpi.com Cryogenic treatment with liquid nitrogen can facilitate the grinding of difficult matrices like feathers. nih.gov
Matrix effects refer to the influence of components in the sample matrix, other than the analyte, on the analytical signal. oup.comscispace.com These effects can lead to signal suppression or enhancement, affecting the accuracy and sensitivity of the analysis, particularly in techniques like LC-MS/MS. mdpi.comscispace.com Sample preparation methods are designed to minimize matrix effects by removing or reducing the concentration of interfering substances. mdpi.commdpi.com However, matrix effects can still be present and need to be assessed during method validation. oup.comscispace.com The use of internal standards, such as isotopically labeled this compound (e.g., this compound D3), can help compensate for matrix effects and variations in extraction efficiency. nih.govoup.com Studies have investigated matrix effects of this compound in various samples, including environmental water. chrom-china.com
Advanced Research Directions and Emerging Topics
Development of Strategies to Overcome Antibiotic Resistance
The rise of antibiotic resistance necessitates the development of new strategies to enhance the efficacy of existing antibiotics like lincomycin. Research in this area focuses on understanding resistance mechanisms and devising methods to circumvent them. One significant approach involves combining this compound with other agents to achieve synergistic effects. consensus.app
Synergistic Approaches (e.g., this compound and Nanoparticles)
Combining this compound with nanoparticles, particularly silver nanoparticles (AgNPs), has shown promise in overcoming bacterial resistance and enhancing antimicrobial activity. Studies have demonstrated that AgNPs conjugated with this compound exhibit improved efficacy against resistant strains and biofilm formation compared to either agent alone. consensus.appresearchgate.netrdd.edu.iqmdpi.comnih.gov This synergy can reduce the required doses of this compound, potentially lowering toxicity and helping to overcome resistance mechanisms. consensus.app
Research indicates that AgNPs-lincomycin conjugates can lead to a significant increase in the zone of inhibition against various bacteria and fungi, including Staphylococcus warneri, Serratia marcescens, and Candida guilliermondii. researchgate.netrdd.edu.iq The minimum inhibitory concentration (MIC) of this compound can be reduced when combined with AgNPs. For instance, the MIC of AgNPs-lincomycin mixture was lower for Staphylococcus warneri and Candida guilliermondii compared to AgNPs alone. researchgate.netnih.gov This synergistic effect is also observed against biofilm formation. researchgate.netrdd.edu.iq
The mechanism behind this synergy is thought to involve AgNPs impacting microbial resistance by potentially affecting genes responsible for antibacterial activity and inducing single-strand DNA breaks. rdd.edu.iq Nanoparticle functionalization, such as coating with cationic polyelectrolytes, can further enhance their affinity for negatively charged bacterial cell walls, delivering a higher local antibiotic concentration and potentially overcoming resistance. rsc.org
The following table summarizes some findings on the synergistic effects of this compound and Silver Nanoparticles:
| Microorganism | Agent Alone (MIC) | AgNPs (MIC) | AgNPs-Lincomycin (MIC) | Inhibition Zone Diameter (AgNPs-Lincomycin) | Synergistic Effect on Biofilm |
| Staphylococcus warneri | Not specified | 25 µg/mL researchgate.net | 12.5 µg/mL researchgate.net | 45.66 ± 1.52 mm researchgate.netrdd.edu.iq | Not specified |
| Serratia marcescens | Not specified | 100 µg/mL researchgate.net | 100 µg/mL researchgate.net | 17 ± 2 mm researchgate.netrdd.edu.iq | Slightly affected researchgate.netrdd.edu.iq |
| Candida guilliermondii | Not specified | 25 µg/mL researchgate.net | 12.5 µg/mL researchgate.net | 22.33 ± 1.52 mm researchgate.netrdd.edu.iq | Synergistic researchgate.netrdd.edu.iq |
| Bacillus cereus | Not specified | 100 µg/mL researchgate.net | 100 + 12.5 µg/mL researchgate.net | Not specified | Additive mdpi.comnih.govresearchgate.net |
| Proteus mirabilis | Not specified | 100 µg/mL researchgate.net | 50 + 12.5 µg/mL researchgate.net | Not specified | Additive mdpi.comnih.govresearchgate.net |
Note: MIC values and inhibition zone diameters may vary depending on the specific study and methodology.
Novel Targets for Antimicrobial Activity
While this compound primarily targets the bacterial ribosome to inhibit protein synthesis, research continues to explore novel targets for antimicrobial activity, both for this compound itself and for the development of new derivatives or combination therapies. nih.gov Understanding the mechanisms of resistance, such as target modification, drug inactivation, and efflux pumps, can inform the search for new targets or strategies to bypass existing resistance. mdpi.comfrontiersin.org
Studies on overcoming resistance, including the use of synergistic approaches, indirectly contribute to identifying potential novel targets or vulnerabilities in resistant bacteria that can be exploited. For example, the impact of AgNPs on gene expression related to antibiotic resistance suggests that these genes or their products could be considered as targets in combination therapies. researchgate.net
Regulatory Mechanisms of this compound Biosynthesis
The biosynthesis of this compound in Streptomyces lincolnensis is a complex process regulated by multiple genetic elements. Research aims to unravel these regulatory networks to potentially enhance this compound production or engineer novel lincosamide derivatives. The this compound biosynthetic gene cluster (lmb cluster) contains genes responsible for biosynthesis, resistance, and regulation. asm.org
Several transcriptional regulators have been identified that play a role in controlling this compound biosynthesis. LmbU, a novel regulator, has been shown to promote this compound biosynthesis by activating the expression of certain lmb genes (lmbA, lmbC, lmbJ, and lmbW) and repressing others (lmbK and lmbU). nih.gov Another regulator, SLCG_Lrp, from the Lrp family, positively regulates this compound biosynthesis, influencing nitrate (B79036) assimilation and fatty acid metabolism, and directly regulating other transcriptional regulators. mdpi.com Inactivation of SLCG_Lrp can lead to differential expression of numerous genes within the S. lincolnensis transcriptome. mdpi.com Conversely, the TetR-type transcriptional regulator SLCG_2919 acts as a negative regulator, repressing the transcription of genes within the lmb cluster, including structural, resistance, and regulatory genes. asm.orgbohrium.com AdpAlin, an AraC/XylS family regulator, also plays a role in the cascade regulation of this compound biosynthesis and morphological differentiation in S. lincolnensis, directly activating the transcription of the lmbU gene. frontiersin.org
Manipulating these regulatory genes, such as through deletion or overexpression, can significantly impact this compound production levels. nih.govmdpi.combohrium.com
Evolutionary Adaptation of Biosynthetic Enzymes
The enzymes involved in the biosynthesis of this compound, particularly those responsible for incorporating specific precursors, have undergone evolutionary adaptation. Comparative studies of the biosynthetic pathways of this compound and related lincosamide antibiotics like celesticetin (B1194208) provide insights into these evolutionary processes. plos.orgresearchgate.netresearchgate.net
A key step in this compound biosynthesis is the condensation of an amino sugar and an amino acid precursor. plos.orgresearchgate.net The adenylation domain LmbC in this compound biosynthesis specifically recognizes and activates (2S,4R)-4-propyl-proline (PPL), an unusual amino acid precursor. plos.orgresearchgate.net In contrast, the homologous enzyme CcbC from celesticetin biosynthesis is strictly L-proline-specific. plos.orgresearchgate.net Phylogenetic analysis suggests that both LmbC and CcbC originated from a common L-proline-specific ancestor. plos.orgresearchgate.net
Studies involving site-directed mutagenesis of the LmbC substrate binding pocket have identified specific amino acid residues crucial for the activation of PPL, suggesting how the enzyme adapted to this unusual substrate. plos.org Experimental simulations of the molecular evolution have shown that changes in a few amino acid residues can switch the substrate specificity of an L-proline-specific enzyme to prefer PPL and even synthetic alkyl-L-proline derivatives. plos.org This highlights a principle of how adenylation domains can evolve unusual substrate specificities through limited mutations. plos.org
Role of this compound in Activating Secondary Metabolite Production
Beyond its primary function as an antibiotic, research has revealed that this compound, particularly at subinhibitory concentrations, can influence the production of secondary metabolites in streptomycetes. asm.orgresearchgate.netresearchgate.netoup.comasm.org This phenomenon suggests a more complex interaction between antibiotics and microbial metabolism than previously understood.
Studies have shown that this compound at concentrations below its minimum inhibitory concentration (MIC) can potentiate the production of various secondary metabolites, including cryptic ones that are not typically produced under standard laboratory conditions. asm.orgresearchgate.netresearchgate.net For instance, in Streptomyces coelicolor A3(2), subinhibitory concentrations of this compound significantly increased the production of the blue-pigmented antibiotic actinorhodin (B73869) (ACT). asm.orgresearchgate.netresearchgate.netasm.org This activation is linked to the increased expression of pathway-specific regulatory genes, such as actII-ORF4 in the ACT biosynthetic gene cluster. asm.org
The mechanism underlying this induction is still being investigated, but it appears to involve this compound influencing the bacterial ribosome, its primary target. researchgate.netasm.org At concentrations that stimulate secondary metabolism, this compound can affect gene expression profiles and potentially alter the dynamics of ribosome function and stability. researchgate.netasm.org This suggests that the ribosome, beyond being a target for inhibition, might also play a role in sensing environmental signals, including the presence of low concentrations of antibiotics, and triggering metabolic responses like secondary metabolite production. asm.org
Impact of this compound on Microbial Communities and Resistome Dynamics in Various Ecosystems
The presence of antibiotics like this compound in various ecosystems, particularly those influenced by agricultural and human activities, can have a significant impact on microbial communities and the dynamics of antibiotic resistance genes (ARGs). researchgate.netnih.govbiorxiv.org this compound is frequently detected in agricultural environments and aquatic systems due to its use in veterinary medicine and subsequent excretion. researchgate.netnih.gov
The release of this compound into the environment can exert selective pressure on microbial populations, favoring the growth of resistant bacteria and contributing to the development and spread of resistance genes. researchgate.netnih.govbiorxiv.org Studies have shown that this compound can alter the diversity and composition of microbial communities in soil and water. researchgate.netnih.govresearchgate.net This includes changes in the relative abundance of different bacterial groups and the selection for bacteria carrying this compound resistance genes (LRGs) or cross-resistance genes, such as those conferring MLS (macrolide-lincosamide-streptogramin) resistance. researchgate.netbiorxiv.orgnih.gov
Applications in Animal Health and Disease Control Research
This compound, a lincosamide antibiotic derived from Streptomyces lincolnensis, has been extensively researched for its applications in animal health and disease control fao.org. Its mechanism of action involves binding to the 50S subunit of bacterial ribosomes, thereby inhibiting protein synthesis msdvetmanual.com. This makes it effective primarily against Gram-positive bacteria, as well as certain anaerobic bacteria and Mycoplasma species msdvetmanual.cominchem.orgzoetisus.com. Research in this area focuses on its efficacy against specific animal pathogens, its use in various livestock species, and its potential in combination therapies.
Studies have demonstrated the effectiveness of this compound in treating bacterial enteric infections and controlling respiratory infections in poultry and pigs fao.orgfao.org. In poultry, it is used for bacterial enteric infections and as a performance enhancer fao.org. Research indicates its effectiveness against necrotic enteritis caused by Clostridium perfringens in broilers europa.eunih.govresearchgate.netveterinaryworld.orgekb.eg. A dose-response study in broilers found this compound effective for treating necrotic enteritis at concentrations of 2.114 mg/liter of drinking water or higher, with an estimated optimal dose of 16.9 mg/liter for maximal treatment response nih.gov. Another study on necrotic enteritis in broilers showed that this compound, when administered in drinking water at 10 mg/kg body weight, significantly decreased mortality rates and improved performance and hematobiochemical changes in infected chickens ekb.eg. The combination of this compound and spectinomycin (B156147) has also shown efficacy in inhibiting the growth of Enterococcus cecorum and influencing the fecal microbiota of broilers nih.gov.
In swine, this compound is utilized for the treatment and control of bacterial enteric and mycoplasmal respiratory infections, as well as infectious arthritis fao.org. Research on swine dysentery, experimentally transmitted in growing pigs, evaluated various concentrations of this compound in drinking water. Studies showed that concentrations ranging from 16.5 mg/L to 132 mg/L were effective, with 33 mg/L suggested as an optimal concentration for treating the disease cabidigitallibrary.orgnih.gov. This compound has also been shown to be efficacious in the treatment and metaphylaxis of enzootic pneumonia caused by Mycoplasma hyopneumoniae in pigs europa.eu. A study involving over 1,700 pigs across multiple sites demonstrated that feeding this compound at 100 grams per ton for 21 days reduced lung lesions and coughing scores associated with M. hyopneumoniae, and also led to improved average daily gain, feed efficiency, and final bodyweight compared to controls swineweb.com. This compound is also approved for controlling swine dysentery and ileitis caused by Lawsonia intracellularis swineweb.com.
Beyond poultry and swine, this compound has been explored in other animal species. Intramuscular preparations are used for treating bacterial enteric and respiratory diseases in calves and for infectious arthritis in pigs and contagious foot-rot in sheep fao.org. Case studies in cattle, sheep, and horses involving deep-seated infections affecting bones, joints, meninges, and the larynx showed a positive response in a significant percentage of cases treated with this compound, attributed to its ability to penetrate poorly vascularized tissue and its effectiveness in the presence of pus nih.gov. In dairy cattle, combination preparations with neomycin are used as intramammary applications for the treatment of acute mastitis fao.orgfao.org. Research on bovine digital dermatitis lesions treated with topical this compound HCl showed that a notable percentage of treated lesions required re-treatment within an 11-month observation period nih.gov.
Research also investigates the pharmacokinetic profiles of this compound in different animal species, which is crucial for understanding drug distribution and efficacy. Studies have examined this compound levels in various tissues like liver, kidney, muscle, and fat after administration fao.orgfao.org. For instance, research in broilers has measured this compound levels in tissues using methods like High-Performance Liquid Chromatography (HPLC) to assess therapeutic value and compare levels with minimum inhibitory concentrations (MIC) of pathogenic bacteria veterinaryworld.orgnih.govbibliomed.org.
Emerging research directions include exploring the impact of this compound on animal growth and the potential for metabolic and immune dysregulation. A study using a mouse model indicated that this compound, when used as a growth promoter, led to a significant increase in growth rate, altered gut microbiota structure (decrease in Firmicutes, increase in Escherichia coli), and was associated with altered lipid profiles, liver damage, and disruptions in blood glucose and insulin (B600854) levels nih.govcityu.edu.hk. Furthermore, this study suggested that this compound might suppress inflammatory responses, potentially increasing susceptibility to microbial infection nih.govcityu.edu.hk. These findings highlight the need for comprehensive toxicological assessments of antibiotics used as animal growth promoters nih.govcityu.edu.hk.
The development of antimicrobial resistance is a significant concern in the use of this compound in animal health. While resistance to lincosamides can appear slowly, plasmid-mediated resistance has been observed in some bacteria msdvetmanual.com. Cross-resistance with macrolides and streptogramin group B can occur due to similar mechanisms of action msdvetmanual.com. Research continues to monitor resistance patterns in various animal pathogens nih.gov.
Here are some data tables summarizing research findings:
| Animal Species | Disease/Condition Treated | Key Findings | Research Source |
| Broilers | Necrotic Enteritis (Clostridium perfringens) | Effective at ≥ 2.114 mg/liter in drinking water; optimal dose estimated at 16.9 mg/liter. nih.gov Significantly decreased mortality and improved performance at 10 mg/kg body weight. ekb.eg | nih.govekb.eg |
| Broilers | Enterococcus cecorum infections | Combination with spectinomycin effective in inhibiting growth and influencing fecal microbiota. nih.gov | nih.gov |
| Pigs | Swine Dysentery | Effective at concentrations from 16.5 to 132 mg/L in drinking water; 33 mg/L suggested as optimal. cabidigitallibrary.orgnih.gov | cabidigitallibrary.orgnih.gov |
| Pigs | Enzootic Pneumonia (Mycoplasma hyopneumoniae) | Efficacious in treatment and metaphylaxis. europa.eu Reduced lung lesions and coughing scores at 100 g/ton feed for 21 days, improved growth performance. swineweb.com | europa.euswineweb.com |
| Pigs | Ileitis (Lawsonia intracellularis) | Approved for control. swineweb.com | swineweb.com |
| Cattle, Sheep, Horses | Deep-seated infections (bones, joints, etc.) | Positive response observed in 75% of cases treated with this compound. nih.gov | nih.gov |
| Dairy Cattle | Acute Mastitis | Used as intramammary application in combination with neomycin. fao.orgfao.org | fao.orgfao.org |
| Cattle | Bovine Digital Dermatitis | Topical treatment showed a percentage of lesions requiring re-treatment. nih.gov | nih.gov |
| Mice | Growth Promotion (Research Model) | Increased growth rate, altered gut microbiota, potential for metabolic and immune dysregulation. nih.govcityu.edu.hk | nih.govcityu.edu.hk |
| Animal Species | Tissue Type | This compound Concentration Range (Example from Research) | Notes | Research Source |
| Broilers | Liver | High levels retained for a week after administration. nih.gov | Levels in liver and kidney sometimes exceeded Maximum Residue Limits (MRL) after a week, while breast muscle was below MRL. veterinaryworld.orgnih.gov | veterinaryworld.orgnih.gov |
| Broilers | Kidney | High levels retained for a week after administration. nih.gov | Levels in liver and kidney sometimes exceeded Maximum Residue Limits (MRL) after a week, while breast muscle was below MRL. veterinaryworld.orgnih.gov | veterinaryworld.orgnih.gov |
| Broilers | Breast Muscle | Below MRL after a week of treatment. veterinaryworld.orgnih.gov | veterinaryworld.orgnih.gov | |
| Pigs | Liver | <0.1 to 0.12 mg/kg (after feed withdrawal) fao.org | Detected in liver and kidney after feed administration. fao.org | fao.org |
| Pigs | Kidney | 0.14 to 0.28 mg/kg (after feed withdrawal) fao.org | Detected in liver and kidney after feed administration. fao.org | fao.org |
| Calves | Liver | 560 µg/kg (1 day after final IM dose) europa.eu | Tissue concentrations varied by tissue type and withdrawal time. europa.eu | europa.eu |
| Calves | Kidney | 42 µg/kg (1 day after final IM IM dose) europa.eu | Tissue concentrations varied by tissue type and withdrawal time. europa.eu | europa.eu |
| Calves | Muscle | <100 µg/kg (1 day after final IM dose) europa.eu | Tissue concentrations varied by tissue type and withdrawal time. europa.eu | europa.eu |
| Calves | Fat | <100 µg/kg (1 day after final IM dose) europa.eu | Tissue concentrations varied by tissue type and withdrawal time. europa.eu | europa.eu |
| Lactating Cows | Liver | 0.23 mg/kg (1 day after final intramammary infusion) fao.org | Residues detected in liver for up to 21 days in one study. fao.org | fao.org |
| Lactating Cows | Kidney | 0.60 mg/kg (1 day after final intramammary infusion) fao.org | fao.org |
常见问题
How can researchers standardize the assessment of lincomycin's antimicrobial activity across heterogeneous experimental models?
Category: Basic Research Methodology
Answer: To standardize antimicrobial activity assessments, use a tiered approach combining in vitro and in vivo models. Begin with standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against reference bacterial strains . For in vivo models, employ consistent infection protocols (e.g., murine thigh infection models) with controlled variables like inoculum size, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and endpoint criteria (e.g., bacterial load reduction ≥2-log10 CFU/g). Include quality controls such as comparator antibiotics and vehicle-only groups to validate experimental integrity .
What methodologies resolve contradictory data on this compound's efficacy against Gram-positive vs. anaerobic bacterial strains?
Category: Advanced Data Contradiction Analysis
Answer: Address discrepancies by:
- Strain-Specific Profiling: Use whole-genome sequencing to identify resistance mechanisms (e.g., lnu genes modifying ribosomal targets) .
- PK/PD Modeling: Compare tissue penetration (e.g., bone vs. plasma concentrations) using LC-MS/MS .
- Meta-Analysis: Aggregate data from peer-reviewed studies (2000–2025) with heterogeneity tests (I<sup>2</sup> statistic) to assess variability . Adjust for confounders like pH-dependent activity in anaerobic environments .
How to design longitudinal studies evaluating resistance development to this compound in bacterial populations?
Category: Advanced Experimental Design
Answer: Apply the PICOT framework :
- Population: Staphylococcus aureus clinical isolates (methicillin-sensitive/resistant).
- Intervention: Serial passage under sub-MIC this compound exposure.
- Comparison: Resistance rates vs. untreated controls.
- Outcome: Mutation frequency (via fluctuation assays) and resistance gene expression (RT-qPCR using 2<sup>−ΔΔCT</sup> method) .
- Time: 30-day exposure with weekly sampling. Include whole-genome sequencing to track SNP accumulation .
What statistical approaches analyze dose-response relationships in this compound toxicity studies?
Category: Basic Data Analysis
Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values for cytotoxicity assays (e.g., HepG2 cells). For in vivo toxicity, apply Kaplan-Meier survival analysis with log-rank tests and Cox proportional hazards models to assess dose-dependent effects. Normalize organ toxicity data (e.g., renal/hepatic biomarkers) using z-scores to account for inter-animal variability .
How to validate this compound-target specificity in polymicrobial communities?
Category: Advanced Experimental Validation
Answer: Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) approaches:
Expose microbial consortia to sub-MIC this compound.
Isolate ribosomal RNA and perform affinity purification (RiboTag) to identify direct binding targets .
Validate via CRISPR interference (CRISPRi) silencing of putative targets and assess susceptibility changes .
What controls are essential when studying this compound's immunomodulatory effects independent of antimicrobial activity?
Category: Basic Experimental Design
Answer: Include:
- Bacterial Growth Controls: Verify absence of microbial contamination (e.g., culture-negative endotoxin testing).
- Pharmacologic Controls: Use inactive analogs (e.g., this compound methyl ester) to isolate antibiotic-independent effects.
- Cytokine Profiling: Measure IL-6/TNF-α via multiplex assays in LPS-stimulated macrophages ± this compound .
How to reconcile discrepancies between in vitro potency and clinical outcomes for this compound?
Category: Advanced Data Interpretation
Answer: Conduct mechanistic PK/PD studies :
- Measure free drug concentrations in target tissues (microdialysis) .
- Use hollow-fiber infection models to simulate human pharmacokinetics.
- Apply Monte Carlo simulations to estimate target attainment rates (≥90% probability of AUC/MIC >20) .
What are best practices for ensuring reproducibility in this compound combination therapy studies?
Category: Basic Research Methodology
Answer: Follow FAIR data principles :
- Documentation: Publish raw MIC data, solvent details (e.g., DMSO concentration ≤1%), and checkerboard assay protocols .
- Synergy Criteria: Use standardized metrics (FIC index ≤0.5) with fractional inhibitory concentration (FIC) calculations.
- Data Sharing: Deposit datasets in repositories like Zenodo with DOIs .
Retrosynthesis Analysis
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
